2,3,6-Trifluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLIANGJWPJFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382559 | |
| Record name | 2,3,6-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-18-3 | |
| Record name | 2,3,6-Trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,6-Trifluoropyridine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-trifluoropyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3,6-Trifluoropyridine (CAS: 3512-18-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluoropyridine is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of three fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of complex organic molecules. The fluorine substituents enhance metabolic stability and binding affinity of target molecules, making this compound a sought-after intermediate in drug discovery.[1][2][3][4] Notably, it serves as a key precursor for the synthesis of small molecule inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a crucial target in the treatment of certain types of lymphoma.[5]
Physicochemical and Safety Data
The properties of this compound are summarized in the table below. It is a colorless liquid at room temperature, and appropriate safety precautions should be taken when handling this compound, as it is flammable and can cause skin and eye irritation.[6]
| Property | Value | Source(s) |
| CAS Number | 3512-18-3 | [7] |
| Molecular Formula | C₅H₂F₃N | [7] |
| Molecular Weight | 133.07 g/mol | [7] |
| Appearance | Colorless liquid | |
| Boiling Point | 102 °C | [6] |
| Density | 1.41 g/cm³ (at 20 °C) | [6] |
| Flash Point | 30 °C | [6] |
| Refractive Index | 1.4180-1.4230 (at 20 °C) | |
| Purity | >98.0% (GC) | [6] |
| Storage | Room Temperature, in a cool and dark place (<15°C), under inert gas. Air sensitive. | [6] |
Safety Information:
| Hazard Statement | Code |
| Flammable liquid and vapor | H226 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of fluorinated pyridines is through halogen exchange (HALEX) reactions, where chloro-substituted pyridines are converted to their fluoro-analogues. While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a general experimental procedure would involve the treatment of 2,3,6-trichloropyridine with a fluoride source.[8][9][10]
General Experimental Protocol for Halogen Exchange:
-
Reactants: 2,3,6-trichloropyridine and a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
-
Solvent: A high-boiling polar aprotic solvent like sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.
-
Conditions: The reaction mixture is heated at elevated temperatures, often in the range of 150-250 °C, for several hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the product is isolated by distillation or extraction. Purification is typically achieved by fractional distillation.
dot
Caption: Synthesis of this compound via Halogen Exchange.
Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring makes the carbon atoms susceptible to attack by nucleophiles. The regioselectivity of these reactions is a key aspect, with the positions ortho and para to the nitrogen atom being the most activated.[11][12][13][14][15][16][17][18][19]
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reactants: this compound and a suitable nucleophile (e.g., an amine, alkoxide, or thiol).
-
Solvent: A polar aprotic solvent such as acetonitrile, DMF, or DMSO is commonly used.
-
Conditions: The reaction is often carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the HF formed during the reaction. The temperature can range from room temperature to elevated temperatures depending on the nucleophilicity of the attacking species.
-
Work-up: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. Purification is achieved by chromatography or recrystallization.
dot
Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.
Spectroscopic Data
While detailed spectra for this compound were not available in the search results, the expected spectroscopic characteristics can be inferred from data for similar fluorinated pyridines.
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. These signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit three distinct signals, one for each of the fluorine atoms at the 2, 3, and 6 positions. The chemical shifts and coupling patterns would provide valuable information about the electronic environment of each fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would display five signals for the five carbon atoms of the pyridine ring. The signals for the carbon atoms bonded to fluorine would show characteristic large one-bond C-F coupling constants.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-F stretching vibrations, typically in the region of 1200-1000 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z = 133. The fragmentation pattern would likely involve the loss of fluorine atoms or HF.
Applications in Drug Discovery
This compound is a crucial building block in medicinal chemistry. Its primary application is in the synthesis of MALT1 inhibitors. MALT1 is a paracaspase that plays a key role in the NF-κB signaling pathway, which is often dysregulated in certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). By incorporating the 2,3,6-trifluoropyridinyl moiety, medicinal chemists can develop potent and selective inhibitors of MALT1, offering a promising therapeutic strategy for these malignancies.[5]
dot
Caption: Role of this compound in MALT1 inhibitor synthesis.
Conclusion
This compound is a versatile and valuable building block for the development of novel pharmaceuticals. Its synthesis via halogen exchange and its characteristic nucleophilic aromatic substitution reactivity provide avenues for the creation of diverse molecular architectures. The incorporation of this trifluorinated pyridine moiety has proven particularly effective in the design of MALT1 inhibitors, highlighting its importance in modern drug discovery and development. Further research into the synthesis and reactivity of this compound is likely to uncover new applications in various fields of chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. watson-int.com [watson-int.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 10. The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine - Dissertation [m.dissertationtopic.net]
- 11. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. diva-portal.org [diva-portal.org]
physical properties of 2,3,6-Trifluoropyridine
An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluoropyridine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the core physical characteristics of this compound, a fluorinated heterocyclic compound of increasing interest in medicinal and materials chemistry.
Core Physical Properties
This compound is a colorless to light-colored liquid at room temperature.[1][2] Its physical properties are significantly influenced by the presence of three highly electronegative fluorine atoms on the pyridine ring. These properties are crucial for its handling, storage, and application in various synthetic protocols.
Quantitative Physical Data
The key are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂F₃N | [3][4] |
| Molecular Weight | 133.07 g/mol | [3][4] |
| Appearance | Clear, colorless to yellow, orange, or red liquid | [1][3] |
| Boiling Point | 100-102°C | [3][5] |
| Density | 1.402 - 1.499 g/cm³ | [3][5] |
| Refractive Index | 1.4180 - 1.4230 @ 20°C | [1][3] |
| Flash Point | 30°C | [3][5] |
| Water Solubility | Not miscible or difficult to mix | [3][5] |
| Storage Temperature | 2-8°C | [2][3] |
It is important to note a discrepancy in the reported melting point. One source lists a melting point of 115-116°C, which is inconsistent with its liquid state at room temperature and a boiling point of 100-102°C.[3] This is likely an error in the data source. The compound is consistently described as a liquid in other sources.[1][2]
Experimental Protocols
-
Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For smaller quantities, a micro-boiling point apparatus using a capillary tube can be utilized.
-
Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. These instruments allow for the precise determination of the mass of a known volume of the substance at a specific temperature.
-
Refractive Index Measurement: A refractometer, such as an Abbe refractometer, is used to measure the refractive index. This value is a measure of how much the path of light is bent, or refracted, when it enters the liquid and is dependent on temperature and the wavelength of light used.
-
Flash Point Determination: The flash point is determined using either an open-cup or a closed-cup apparatus. The liquid is heated, and a flame is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the liquid will ignite.
-
Solubility Assessment: The solubility in water is typically determined by the "shake-flask" method. A known amount of the compound is mixed with a known amount of water, and the mixture is agitated until equilibrium is reached. The concentration of the compound in the aqueous phase is then determined, often using spectroscopic or chromatographic techniques. For compounds that are not miscible, this is observed visually.
Logical Relationships of Physical Properties
The are a direct consequence of its molecular structure. The following diagram illustrates the logical flow from its chemical composition to its observable physical characteristics.
Caption: Relationship between molecular structure and physical properties.
This guide provides a foundational understanding of the , essential for its effective use in research and development. The data presented, coupled with an understanding of the standard experimental protocols, will aid scientists in the safe and efficient handling and application of this versatile chemical intermediate.
References
Spectroscopic Profile of 2,3,6-Trifluoropyridine: A Technical Guide
This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3,6-trifluoropyridine. It also includes detailed, generalized experimental protocols for acquiring such data and visual workflows to illustrate the experimental processes.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established trends in the spectroscopy of fluorinated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.0 - 7.3 | ddd | JHF ≈ 8-10, JHH ≈ 7-9, JHF ≈ 1-2 | H-5 |
| ~ 7.8 - 8.1 | dd | JHH ≈ 7-9, JHF ≈ 5-7 | H-4 |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Coupling | Assignment |
| ~ 155 - 160 (d) | ¹JCF ≈ 240-260 Hz | C-2 |
| ~ 140 - 145 (d) | ¹JCF ≈ 250-270 Hz | C-3 |
| ~ 115 - 120 (d) | ³JCF ≈ 3-5 Hz | C-4 |
| ~ 110 - 115 (d) | ²JCF ≈ 20-25 Hz | C-5 |
| ~ 160 - 165 (d) | ¹JCF ≈ 230-250 Hz | C-6 |
¹⁹F NMR (470 MHz, CDCl₃, referenced to CFCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -70 to -80 | m | - | F-2 |
| ~ -140 to -150 | m | - | F-3 |
| ~ -90 to -100 | m | - | F-6 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Medium-Strong | C=C & C=N Ring Stretch |
| 1480 - 1420 | Medium-Strong | C=C & C=N Ring Stretch |
| 1250 - 1000 | Strong | C-F Stretch |
| 900 - 700 | Medium-Strong | C-H Out-of-Plane Bend |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 133 | High | [M]⁺ (Molecular Ion) |
| 114 | Medium | [M - F]⁺ |
| 106 | Medium | [M - HCN]⁺ |
| 87 | Medium | [M - HCN - F]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument and sample.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a 500 MHz (or higher) spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) or an internal standard can be used.
-
Typical parameters: wide spectral width to encompass all fluorine signals, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 64 or more scans.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet. The sample will be vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualized Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
An In-depth Technical Guide to 2,3,6-Trifluoropyridine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the pyridine ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and key applications of this compound, with a focus on its emerging role in the development of novel therapeutics.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a pyridine ring substituted with three fluorine atoms at positions 2, 3, and 6.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize its known physical properties and expected spectroscopic characteristics based on data from suppliers and analysis of analogous fluorinated pyridines.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3512-18-3 | [2] |
| Molecular Weight | 133.07 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 100-102 °C | |
| Density | 1.402 g/cm³ | [3] |
| Refractive Index | 1.42 | [3] |
| Solubility | Not miscible or difficult to mix in water. | [3] |
| Storage | Store in a cool, dry place in a well-sealed container, away from oxidizing agents. | [3] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Two signals in the aromatic region, exhibiting complex splitting patterns due to H-F and H-H couplings. |
| ¹³C NMR | Five signals for the pyridine ring carbons, with chemical shifts and large C-F coupling constants characteristic of fluorinated aromatics. The carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF). |
| ¹⁹F NMR | Three distinct signals are expected, corresponding to the fluorine atoms at positions 2, 3, and 6. The chemical shifts and coupling patterns (F-F and F-H couplings) would be indicative of their positions on the pyridine ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 133.07, with a fragmentation pattern characteristic of a trifluoropyridine structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-F stretching (typically in the 1100-1300 cm⁻¹ region) and aromatic C-H and C=N/C=C stretching vibrations. |
Synthesis and Reactivity
Synthesis
A common synthetic route to fluorinated pyridines involves the halogen exchange (Halex) reaction of their chlorinated precursors. This compound can be prepared from 2,3,6-trichloropyridine via fluorination using a suitable fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures.
General Experimental Protocol for Fluorination of Trichloropyridine (Illustrative)
-
Reactants: 2,3,6-trichloropyridine, anhydrous potassium fluoride (or cesium fluoride), and a polar aprotic solvent (e.g., DMSO).
-
Procedure:
-
A mixture of 2,3,6-trichloropyridine and a molar excess of the fluoride salt in the solvent is heated to a high temperature (typically in the range of 150-250 °C) in a sealed reaction vessel.
-
The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or column chromatography to yield pure this compound.
-
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and molar ratios of reactants would need to be optimized for this specific transformation.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the this compound ring are susceptible to nucleophilic aromatic substitution. The regioselectivity of these reactions is governed by the electronic effects of the ring nitrogen and the fluorine substituents. In polyfluorinated pyridines, the 4-position is generally the most activated towards nucleophilic attack, followed by the 2- and 6-positions. For this compound, nucleophilic attack is expected to occur preferentially at the 2- and 6-positions. The relative reactivity of these two positions can be influenced by the nature of the nucleophile and the reaction conditions.
Application in Drug Discovery: MALT1 Inhibitors
A significant application of this compound is its use as a key building block in the synthesis of small molecule inhibitors of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the NF-κB signaling pathway, which is constitutively active in certain types of lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). Inhibition of MALT1's proteolytic activity is a promising therapeutic strategy for these cancers.
The this compound scaffold can be incorporated into potential MALT1 inhibitors, where one or more of the fluorine atoms are displaced by a nucleophilic component of the inhibitor molecule to form the final active compound.
Signaling Pathway and Experimental Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical MALT1 inhibitor starting from this compound, followed by its application in a biological assay to assess its inhibitory activity on the MALT1-mediated NF-κB signaling pathway.
Caption: Conceptual workflow from synthesis to biological evaluation of a MALT1 inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique reactivity, conferred by the trifluorinated pyridine core, makes it particularly useful in the development of novel pharmaceuticals. The application of this compound in the synthesis of MALT1 inhibitors highlights its potential in the discovery of targeted therapies for cancers such as ABC-DLBCL. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully exploit its potential in drug discovery and materials science.
References
The Unfolding Reactivity of Polyfluorinated Pyridines: A Technical Guide for Drug Discovery and Development
For Immediate Release
This technical guide provides an in-depth exploration of the core reactivity patterns of polyfluorinated pyridines, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The introduction of multiple fluorine atoms onto the pyridine ring drastically alters its electronic properties, leading to unique and highly predictable reactivity, which can be strategically exploited in the synthesis of complex molecules and active pharmaceutical ingredients.
Nucleophilic Aromatic Substitution (SNAr): The Dominant Reactivity
The primary mode of reactivity for polyfluorinated pyridines is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen atom renders the pyridine nucleus highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Regioselectivity
A key feature of SNAr on polyfluorinated pyridines is the high degree of regioselectivity. In pentafluoropyridine, nucleophilic attack occurs in a predictable sequence:
-
C-4 Position (para): The initial substitution almost exclusively occurs at the 4-position, which is para to the ring nitrogen. This is the most electronically activated position.
-
C-2 and C-6 Positions (ortho): Following substitution at C-4, subsequent attacks by nucleophiles preferentially occur at the 2- and 6-positions.
-
C-3 and C-5 Positions (meta): The fluorine atoms at the 3- and 5-positions are the least reactive and are typically only substituted under harsh reaction conditions after the other positions have reacted.
This predictable regioselectivity allows for the controlled, sequential introduction of various functional groups, making these scaffolds highly valuable in molecular design.
Quantitative Data on SNAr Reactions
The following tables summarize the yields for the monosubstitution of pentafluoropyridine with various nucleophiles at the C-4 position.
Table 1: Reaction of Pentafluoropyridine with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperazine | NaHCO₃ | CH₃CN | Reflux | 5 | 52 |
| Phenothiazine | K₃PO₄ | CH₃CN | 60 | 24 | 92[1] |
| Morpholine | K₃PO₄ | tert-Amyl Alcohol | 110 | - | High |
Table 2: Reaction of Pentafluoropyridine with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | RT | - | ~100[2] |
| 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | RT | - | ~100[2] |
| 2-Hydroxybenzaldehyde | K₂CO₃ | DMF | RT | - | ~100[2] |
Table 3: Reaction of Pentafluoropyridine with S- and C-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃ | CH₃CN | Reflux | 4 | Good |
| Thiophenol | Et₃N | CH₃CN | RT | 1 | 99 |
| Malononitrile | K₂CO₃ | DMF | Reflux | 3 | Good |
Experimental Protocols for SNAr
Protocol 1: Synthesis of 1,4-bis(perfluoropyridin-4-yl)piperazine [3]
-
Materials: Pentafluoropyridine (0.1 g, 0.6 mmol), piperazine (0.03 g, 0.5 mmol), sodium hydrogencarbonate (0.11 g, 1.0 mmol), acetonitrile (5 mL).
-
Procedure: The reactants are stirred together in acetonitrile at reflux temperature for 5 hours. After the reaction is complete, the solvent is evaporated. Water (5 mL) is added, and the mixture is extracted with dichloromethane and ethyl acetate (3 x 5 mL). The organic layers are combined, and the solvent is evaporated. The crude product is recrystallized from acetonitrile to yield 1,4-bis(perfluoropyridin-4-yl)piperazine as a white crystal.
Protocol 2: General Procedure for Reaction with Phenothiazine [1]
-
Materials: Phenothiazine (1.0 mmol), K₃PO₄ (4.0 mmol), pentafluoropyridine (2.1 mmol), acetonitrile (10 mL).
-
Procedure: Phenothiazine and K₃PO₄ are placed in a screw-capped test tube and dried under vacuum for 1 hour. The tube is backfilled with N₂, and acetonitrile and pentafluoropyridine are added. The reaction mixture is stirred at 60 °C for 24 hours. The reaction is then quenched with water (50 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried and concentrated to give the crude product, which can be purified by chromatography.
Reactions with Organometallic Reagents
Polyfluorinated pyridines can also undergo reactions with organometallic reagents, primarily through cross-coupling reactions. This allows for the formation of C-C bonds, significantly expanding the synthetic utility of these scaffolds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures. While polyfluorinated pyridines themselves can be challenging coupling partners, derivatives such as pyridine-2-sulfonyl fluoride (PyFluor) have been shown to effectively couple with a range of hetero(aryl) boronic acids and esters.
Table 4: Suzuki-Miyaura Coupling of PyFluor with Boronic Acids/Esters [4][5]
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 89 |
| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 70 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 65 |
| 2-Naphthylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 72 |
Experimental Protocol for Suzuki-Miyaura Coupling
Protocol 3: Suzuki-Miyaura Cross-Coupling of PyFluor with a Boronic Acid Pinacol Ester [5]
-
Materials: Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane (0.8 mL), H₂O (0.2 mL).
-
Procedure: The reagents are combined in a capped 1-dram vial. The mixture is heated and stirred at the specified temperature. The reaction progress is typically monitored by HPLC or NMR. Upon completion, the reaction is worked up using standard extraction and purification procedures to isolate the 2-arylpyridine product.
Cycloaddition Reactions
While less common than nucleophilic substitution, polyfluorinated pyridines and their derivatives can participate in cycloaddition reactions, offering pathways to more complex polycyclic and heterocyclic systems. The electron-deficient nature of the polyfluorinated pyridine ring suggests it would act as a dienophile in normal-electron-demand Diels-Alder reactions or as the 4π component in inverse-electron-demand reactions. However, literature examples of these reactions are sparse, indicating this is a less explored area of their reactivity. One notable application is the use of a pentafluoropyridine derivative in a [2+2+2] cyclopolymerization to form thermoset resins with polyarylene networks[6]. This suggests potential for their use in materials science applications.
Applications in Drug Development: PI3K Inhibition
The unique properties imparted by fluorine make polyfluorinated pyridines attractive scaffolds in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.
A prominent example is Alpelisib , an FDA-approved inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform. Alpelisib features a trifluoro-substituted pyridine moiety. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.
By inhibiting PI3Kα, Alpelisib blocks the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTORC1. This leads to a reduction in cell proliferation and survival, making it an effective therapy for certain types of breast cancer with PIK3CA mutations. The fluorinated pyridine core of Alpelisib is crucial for its high affinity and metabolic stability.
Conclusion
Polyfluorinated pyridines exhibit a rich and predictable reactivity, dominated by nucleophilic aromatic substitution. The distinct regioselectivity of these reactions, coupled with the ability to perform subsequent organometallic cross-couplings, provides a robust platform for the synthesis of highly functionalized molecules. While their participation in cycloaddition reactions appears less common, their application in materials science is an area of emerging interest. The successful development of drugs like Alpelisib underscores the immense potential of these fluorinated scaffolds in medicinal chemistry, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactio… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of 2,3,6-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,6-Trifluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical to ensure the compound's integrity, purity, and performance in research and development applications.
Physicochemical Properties and Identification
This compound is a colorless liquid at room temperature.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3512-18-3 | |
| Molecular Formula | C5H2F3N | |
| Molecular Weight | 133.07 g/mol | |
| Appearance | Colorless liquid | [1] |
| Purity | ≥96.0% to 99% | [2][3] |
| Refractive Index | 1.4180-1.4230 @ 20°C | [3] |
| IUPAC Name | This compound |
Recommended Storage and Handling Conditions
To maintain the quality and stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and supplier information.
Storage Conditions Summary
| Condition | Recommendation | Source |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage. | [1][4][5] |
| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon). | [1] |
| Container | Keep container tightly sealed in its original packaging. | [1][5][6][7] |
| Ventilation | Store in a well-ventilated area. | [1][5][7] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | [1][6][7] |
Handling Precautions
Safe handling is crucial to prevent exposure and maintain the compound's integrity. The following workflow outlines the recommended handling procedure.
Diagram 1: Recommended Handling Workflow for this compound
Chemical Stability and Incompatibilities
Incompatible Materials
Contact with the following materials should be avoided to prevent degradation or hazardous reactions:
| Incompatible Material Class | Examples | Potential Outcome | Source |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Vigorous reaction, fire, or explosion. | [1][5][8] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic reaction, potential for violent reaction. | [1] |
| Strong Bases / Alkalis | Sodium Hydroxide, Potassium Hydroxide | Exothermic reaction, potential for violent reaction. | [8] |
| Moisture / Water | Humid air, water | Potential for hydrolysis or reaction. Fluorinated pyridines can be sensitive to moisture. | [9] |
Known Hazards
-
Flammability : this compound is a flammable liquid and vapor.[6][10]
-
Thermal Decomposition : When heated to decomposition, it can emit toxic fumes of hydrogen fluoride and nitrogen oxides.[10]
-
Health Hazards : It is harmful if swallowed or inhaled and can cause skin and eye irritation.[4][6]
The logical relationship between incompatible conditions and potential degradation pathways is illustrated below.
References
- 1. humiditycontrol.com [humiditycontrol.com]
- 2. This compound | 3512-18-3 [sigmaaldrich.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2,3,6-Trifluoropyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2,3,6-trifluoropyridine, a critical building block in modern drug discovery and agrochemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's solubility in organic solvents, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for its application in synthetic chemistry.
Executive Summary
This compound is a halogenated heterocyclic compound whose unique electronic and steric properties make it a valuable intermediate in the synthesis of complex molecules.[1][2] The trifluorinated structure enhances metabolic stability, lipophilicity, and bioavailability in derivative compounds, making it a sought-after precursor for novel drug candidates and agrochemicals.[2] While precise quantitative solubility data in a range of organic solvents remains limited in publicly available literature, this guide consolidates qualitative information and presents standardized methodologies for its empirical determination.
Solubility Profile of this compound
Current data on the solubility of this compound is largely qualitative. It is generally described as being compatible with common organic solvents.[2] Conversely, it is characterized as not miscible or difficult to mix with water.[3][4] The analogous compound, 2,3,5-trifluoropyridine, is reported to be soluble in common organic solvents such as ethanol, acetone, and xylene, while also being insoluble in water.[5] This suggests a similar solubility pattern for this compound.
For practical lab work, a qualitative assessment is often the first step. This can be performed by adding a small amount of this compound to the solvent of interest and observing its miscibility.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility Description | Reference |
| Water | Not miscible or difficult to mix | [3][4] |
| Common Organic Solvents | Compatible / Miscible | [2] |
Note: "Common Organic Solvents" typically include alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane).
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data, established experimental protocols can be employed. The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid or liquid in a solvent.[6][7][8][9]
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute in the solvent and then determining the mass of the solute dissolved in a known mass of the solvent.
Materials and Apparatus:
-
This compound
-
Selected organic solvent
-
Analytical balance (accurate to 0.1 mg)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with airtight seals
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solute is necessary to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A period of 24 hours is often adequate.[10]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.
-
Record the total weight of the dish/vial and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is fully evaporated, place the dish/vial in an oven to dry to a constant weight.[6]
-
Cool the dish/vial in a desiccator and weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish/vial minus the initial weight of the empty dish/vial.
-
The mass of the solvent is the total weight of the solution and dish/vial minus the final weight of the dish/vial containing the dried solute.
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.
-
Application in Synthetic Chemistry: A Workflow
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The fluorine atoms on the pyridine ring can be selectively substituted, allowing for the introduction of various functional groups.
The following diagram illustrates a generalized workflow for the utilization of this compound in a synthetic route.
Caption: Synthetic workflow using this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. leapchem.com [leapchem.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound CAS#: 3512-18-3 [amp.chemicalbook.com]
- 5. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. ingentaconnect.com [ingentaconnect.com]
Methodological & Application
The Versatility of 2,3,6-Trifluoropyridine in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2,3,6-Trifluoropyridine is a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the pyridine ring significantly influences the molecule's reactivity and the properties of its derivatives. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring for nucleophilic aromatic substitution (SNAr), while also providing sites for cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is substantially enhanced by the presence of strongly electron-withdrawing fluorine substituents. In this compound, the positions most susceptible to nucleophilic attack are C2 and C6, which are ortho and para to the ring nitrogen, respectively. The negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the nitrogen atom through resonance.[1][2] The fluorine atom is an excellent leaving group in SNAr reactions, a phenomenon attributed to the high electronegativity of fluorine which facilitates the initial nucleophilic addition, the rate-determining step of the reaction.[1]
Regioselectivity
In reactions with this compound, a nucleophile will preferentially attack the 2- or 6-position. The outcome of the reaction can be influenced by steric hindrance and the nature of the nucleophile. For instance, bulky nucleophiles may favor attack at the less sterically hindered 6-position.
Applications in the Synthesis of Bioactive Molecules
The SNAr reaction of fluorinated pyridines is a cornerstone in the synthesis of a wide array of biologically active compounds. The substitution of one or more fluorine atoms with various nucleophiles (O, N, S-based) allows for the introduction of diverse functional groups, leading to the construction of complex molecular architectures found in many pharmaceutical and agrochemical agents.[3]
Experimental Protocols: Nucleophilic Aromatic Substitution
Protocol 1: Synthesis of 2-Amino-3,6-difluoropyridine Derivatives
This protocol is adapted from a procedure for the synthesis of 2-hydrazino-3-substituted-5,6-difluoropyridine, a key step in the preparation of 2-aminopyridine derivatives.[4]
Reaction Scheme:
Caption: Synthesis of 2-Hydrazino-3,6-difluoropyridine.
Materials:
-
3-substituted-2,5,6-trifluoropyridine (starting material analogous to this compound)
-
Hydrazine monohydrate
-
n-Propanol
-
Chloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 3-substituted-2,5,6-trifluoropyridine (1.0 eq) in n-propanol, add hydrazine monohydrate (1.5 eq).[4]
-
Reflux the resulting mixture for 6 hours.[4]
-
After cooling to room temperature, remove the solvent by distillation under reduced pressure.[4]
-
Dissolve the residue in chloromethane and wash with water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Concentrate the organic layer under reduced pressure to obtain the 2-hydrazino-3-substituted-5,6-difluoropyridine product.[4]
Expected Outcome: This reaction typically proceeds with good yield, providing a key intermediate for further functionalization, such as reduction of the hydrazino group to an amino group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. Halogenated pyridines are excellent substrates for these transformations, enabling the introduction of aryl, heteroaryl, and alkynyl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[5][6] This reaction is widely used to form biaryl structures, which are prevalent in many drug molecules. This compound can be utilized in Suzuki-Miyaura couplings, with the reactivity of the C-F bonds being lower than C-Cl, C-Br, or C-I bonds. For successful coupling at a C-F bond, more forcing conditions or specialized catalyst systems may be required. However, if one of the fluorine atoms were replaced by a better leaving group (e.g., Br or I), coupling would occur selectively at that position.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8][9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. Similar to the Suzuki-Miyaura coupling, the C-F bonds of this compound are less reactive than other halogens, but coupling can be achieved under appropriate conditions.
Experimental Protocols: Cross-Coupling Reactions
Protocol 2: General Procedure for Sonogashira Coupling of a Halopyridine
This protocol provides a general method for the Sonogashira coupling of a brominated fluoropyridine, which can be adapted for trifluoropyridine derivatives.[10]
Reaction Workflow:
Caption: General workflow for a Sonogashira cross-coupling reaction.
Materials:
-
6-Bromo-3-fluoro-2-cyanopyridine (or other halopyridine) (1.1 eq)
-
Terminal alkyne (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 eq)
-
Copper(I) iodide (CuI) (0.3 eq)
-
Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) (2:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the halopyridine (1.1 eq) in a degassed mixture of THF and Et₃N (e.g., 4 mL / 2 mL).[10]
-
To this solution, add Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq).[10]
-
Degas the reaction mixture for an additional 5 minutes at room temperature.[10]
-
Add the terminal alkyne (1.0 eq) dropwise.[10]
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data for Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes: [10]
| Alkyne Substrate | Product Yield (%) |
| 1-Ethynyl-4-propylbenzene | 93 |
| Phenylacetylene | 85 |
| 3,3-Dimethyl-1-butyne | 90 |
| Propargyl alcohol | 90 |
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a pyridine sulfonyl fluoride with a boronic acid or ester. While not a direct C-F activation, it demonstrates the coupling of a substituted pyridine.[11]
Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Materials:
-
Pyridine-2-sulfonyl fluoride (or other halopyridine) (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.5 eq)
-
Pd(dppf)Cl₂ (0.1 eq)
-
Sodium phosphate (Na₃PO₄) (3.0 eq)
-
Dioxane/water solvent mixture (e.g., 4:1)
-
Inert atmosphere vial
Procedure:
-
In a vial, combine the pyridine substrate (1.0 eq), the boronic acid/ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₃PO₄ (3.0 eq).[11]
-
Add the dioxane/water solvent mixture.[11]
-
Seal the vial and heat the reaction mixture at a temperature between 65-100 °C.[11]
-
Monitor the reaction by HPLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride with various boronic esters: [11]
| Boronic Ester | Temperature (°C) | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | 100 | 73 |
| 3-Thiopheneboronic acid pinacol ester | 100 | 65 |
| (4-methoxyphenyl)boronic acid | 85 | 89 |
| (4-(Trifluoromethyl)phenyl)boronic acid | 85 | 58 |
Conclusion
This compound is a highly valuable synthon for the preparation of complex, functionalized pyridine derivatives. Its utility is primarily demonstrated through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to employ this compound and related compounds in the synthesis of novel molecules for applications in drug discovery and agrochemical development. The ability to selectively functionalize the pyridine core allows for the fine-tuning of physicochemical and biological properties, making it an indispensable tool in modern medicinal and process chemistry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,3,6-Trifluoropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3,6-Trifluoropyridine is a valuable and versatile building block in medicinal chemistry and drug discovery. The pyridine core is a common motif in pharmaceuticals, and the presence of multiple fluorine atoms allows for strategic, late-stage functionalization. The electron-deficient nature of the pyridine ring, amplified by the strong inductive effect of the fluorine substituents, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity enables the controlled introduction of a wide array of functional groups, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The fluorine atoms at positions 2 and 6 (ortho to the ring nitrogen) are particularly activated towards nucleophilic attack. This enhanced reactivity, compared to corresponding chloro- or bromo-pyridines, often allows for milder reaction conditions, broader functional group tolerance, and higher reaction rates. These application notes provide a detailed overview of the principles, regioselectivity, and experimental protocols for conducting SNAr reactions on this compound with common nitrogen, oxygen, and sulfur nucleophiles.
Reaction Principles and Regioselectivity
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom. The attack preferentially occurs at the C2 or C6 positions, as the negative charge of the resulting intermediate is effectively stabilized by the adjacent electron-withdrawing ring nitrogen.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken.
-
Elimination of Fluoride: The aromaticity is restored by the elimination of a fluoride ion, which is an excellent leaving group in this context, yielding the substituted pyridine product.
The regioselectivity is governed by the electronic activation provided by the ring nitrogen. For polyfluorinated pyridines, the order of reactivity towards nucleophiles is generally C4 > C2/C6 > C3/C5. Since this compound lacks a C4 substituent, nucleophilic attack occurs predominantly at the more activated C2 and C6 positions. Studies on similarly structured polyfluoropyridines confirm that substitution with common N- and O-nucleophiles happens almost exclusively at the positions ortho to the nitrogen atom.
2,3,6-Trifluoropyridine: A Key Intermediate in the Synthesis of Novel Pharmaceuticals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3,6-Trifluoropyridine is a halogenated heterocyclic compound that has emerged as a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of fluorine atoms on the pyridine ring significantly alters the molecule's electronic properties, enhancing its reactivity towards nucleophilic aromatic substitution (SNAr) and providing a valuable scaffold for the development of novel therapeutics. The incorporation of fluorine can improve a drug candidate's metabolic stability, lipophilicity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) inhibitors.
Application in the Synthesis of MALT1 Inhibitors
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key mediator in the canonical NF-κB signaling pathway, which is crucial for the activation of B-cell and T-cell receptors.[1][2] Dysregulation of this pathway is implicated in various B-cell lymphomas and autoimmune diseases, making MALT1 a promising therapeutic target.[3][4] Small molecule inhibitors of MALT1 have shown efficacy in preclinical models of lymphoma.[1] this compound serves as a key starting material in the synthesis of pyrazole-based MALT1 inhibitors.
MALT1 Signaling Pathway in Lymphocyte Activation
The activation of antigen receptors triggers the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[5] MALT1, as part of this complex, functions as both a scaffold protein and a protease.[2][6] Its scaffold function facilitates the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the activation of the IKK complex and subsequent NF-κB activation.[2] The protease function of MALT1 cleaves and deactivates negative regulators of NF-κB signaling, such as RelB and A20.[7] Inhibition of MALT1's protease activity is a key strategy for downregulating the NF-κB pathway in pathological conditions.
Experimental Protocols
The following protocols detail the synthesis of key intermediates from this compound for the development of MALT1 inhibitors and other potential pharmaceuticals.
Protocol 1: Synthesis of 2-Hydrazinyl-3,6-difluoropyridine
This protocol describes the nucleophilic substitution of a fluorine atom on this compound with hydrazine, a key step in forming a pyrazole precursor.[1]
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine Hydrate
-
Ethanol (EtOH)
-
Water
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To an ice-cold solution of this compound (4 g, 30.06 mmol) in ethanol (50 mL), add hydrazine hydrate (3.071 g, 60.12 mmol).[1]
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with water (50 mL).[1]
-
Extract the aqueous mixture with dichloromethane (2 x 100 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic layer under reduced pressure to yield the product.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 133.07 | 4 | 30.06 |
| Hydrazine Hydrate | 50.06 | 3.071 | 60.12 |
| Product | Yield (%) | ||
| 2-Hydrazinyl-3,6-difluoropyridine | - |
Note: The patent does not specify the yield for this step.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines
This generalized protocol illustrates the reaction of this compound with various amine nucleophiles, a common strategy for building molecular complexity.
Reaction Scheme:
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, 3-aminopyrrolidine)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol (EtOH))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
Procedure:
-
Dissolve this compound in an appropriate solvent.
-
Add the amine nucleophile and a suitable base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Representative Quantitative Data for SNAr Reactions:
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-3,6-difluoropyridine | DMSO | K2CO3 | 80 | 12 | |
| N-Boc-piperazine | tert-Butyl 4-(3,6-difluoropyridin-2-yl)piperazine-1-carboxylate | EtOH | Et3N | Reflux | 6 | |
| 3-Aminopyrrolidine | N-(3,6-Difluoropyridin-2-yl)pyrrolidin-3-amine | DMF | K2CO3 | 100 | 8 | |
| 2-Amino-5-methylphenol | 2-((3,6-Difluoropyridin-2-yl)amino)-5-methylphenol | NMP | Cs2CO3 | 120 | 16 |
*Note: Yields are representative and can vary based on specific reaction conditions and substrate.
General Experimental Workflow for SNAr Reactions
Conclusion
This compound is a versatile and highly valuable intermediate for the synthesis of complex pharmaceutical molecules. Its reactivity profile allows for the efficient and regioselective introduction of various functional groups, making it a key component in the construction of diverse compound libraries for drug discovery. The application of this compound in the synthesis of MALT1 inhibitors highlights its importance in developing targeted therapies for cancers and autoimmune diseases. The protocols provided herein serve as a guide for researchers to utilize this important building block in their drug development endeavors.
References
- 1. US20190381012A1 - Pyrazole derivatives as malt1 inhibitors - Google Patents [patents.google.com]
- 2. WO2024133859A1 - Malt1 inhibitors - Google Patents [patents.google.com]
- 3. A patent review of MALT1 inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An updated patent review of MALT1 inhibitors (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2021000855A1 - Malt1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. US6492541B2 - Process for the preparation of 3-amino-2-oxo-pyrrolidines, novel intermediates and their use - Google Patents [patents.google.com]
Applications of 2,3,6-Trifluoropyridine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trifluoropyridine is a fluorinated heterocyclic building block of increasing importance in the synthesis of novel agrochemicals. The strategic placement of fluorine atoms on the pyridine ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These attributes make this compound an attractive scaffold for the development of next-generation herbicides, fungicides, and insecticides with enhanced efficacy and improved environmental profiles. The reactivity of the fluorine atoms, particularly at the ortho-positions (2 and 6) to the ring nitrogen, allows for versatile functionalization through nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern agrochemical synthesis.
Application Note 1: Synthesis of Pyridyloxy Herbicides
Background
Pyridyloxy-based compounds represent a significant class of herbicides that act by disrupting various physiological processes in target weeds. The introduction of a trifluorinated pyridine moiety can enhance the herbicidal activity and selectivity of these compounds. This compound serves as a key precursor for the synthesis of novel pyridyloxy herbicides through the nucleophilic aromatic substitution of one of its fluorine atoms with a substituted phenol. The fluorine atoms at the 2- and 6-positions are particularly susceptible to nucleophilic attack, providing a regioselective handle for chemical modification.
Synthetic Pathway
The general synthetic route involves the reaction of this compound with a substituted phenol in the presence of a base. The reaction typically proceeds with the displacement of the fluorine atom at the 2- or 6-position due to the activating effect of the pyridine nitrogen.
Caption: General synthetic pathway for pyridyloxy herbicides.
Experimental Protocol: General Procedure for the Synthesis of a 2-(Substituted phenoxy)-3,6-difluoropyridine
Materials:
-
This compound
-
Substituted phenol (e.g., 4-hydroxyphenoxypropionate derivative)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a base (1.2 eq) portion-wise at room temperature. Common bases for this reaction include potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide salt.
-
To this mixture, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 15-30 minutes.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(substituted phenoxy)-3,6-difluoropyridine.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a generic pyridyloxy herbicide from this compound. Actual results may vary depending on the specific substituted phenol used.
| Parameter | Value |
| Reactant Ratio (Phenol:2,3,6-TFP:Base) | 1 : 1.1 : 1.2 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 75 - 90% |
| Purity (post-chromatography) | >98% |
Application Note 2: Precursor for Diverse Agrochemical Scaffolds
Versatility in Synthesis
Beyond its application in herbicide synthesis, this compound is a versatile intermediate for accessing a variety of other agrochemical scaffolds. The differential reactivity of its fluorine atoms allows for sequential and regioselective substitutions, enabling the construction of complex molecules.
-
Fungicides: The pyridinyl moiety is present in numerous fungicides. By reacting this compound with sulfur or nitrogen-based nucleophiles, novel fungicide candidates can be synthesized.
-
Insecticides: The introduction of specific pharmacophores onto the trifluoropyridine core can lead to the development of new insecticidal compounds. For instance, reaction with various amines can yield aminopyridine derivatives, a common structural motif in insecticides.
Experimental Workflow for Derivatization
The general workflow for exploring the derivatization of this compound involves a series of systematic steps from initial reaction to final product analysis.
Caption: Experimental workflow for agrochemical synthesis.
Future Outlook
The continued exploration of the reactivity of this compound is expected to yield a new generation of agrochemicals with tailored properties. Its utility as a versatile building block, coupled with the ongoing development of novel synthetic methodologies, positions it as a valuable tool for researchers and professionals in the agrochemical industry. The ability to fine-tune the electronic and steric properties of the final molecule through the selective substitution of the fluorine atoms on the pyridine ring offers a powerful strategy for lead optimization in the discovery of new and effective crop protection agents.
Application Notes and Protocols for the Synthesis of 2,3,6-Trisubstituted Pyridines from 2,3,6-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The synthesis of specifically substituted pyridines is therefore of great interest in medicinal chemistry and drug discovery. 2,3,6-Trifluoropyridine is a versatile starting material for the synthesis of 2,3,6-trisubstituted pyridines via sequential nucleophilic aromatic substitution (SNAr) reactions. The fluorine substituents activate the pyridine ring towards nucleophilic attack, and their sequential displacement allows for the controlled introduction of various functional groups.
The general reactivity order for nucleophilic substitution on polyfluorinated pyridines is typically position 4 > 2 > 6 > 3 > 5. For this compound, the expected order of substitution is C-6, followed by C-2, and finally C-3, although this can be influenced by the nature of the nucleophile and the reaction conditions. This document provides detailed protocols for the stepwise synthesis of 2,3,6-trisubstituted pyridines from this compound, along with data on reaction yields and conditions.
Reaction Pathway Overview
The synthesis of 2,3,6-trisubstituted pyridines from this compound proceeds through a sequential nucleophilic aromatic substitution pathway. The general scheme involves the stepwise displacement of the fluorine atoms at the C-6, C-2, and C-3 positions with different nucleophiles.
Caption: General workflow for the synthesis of 2,3,6-trisubstituted pyridines.
Experimental Protocols
Protocol 1: Monosubstitution at the C-6 Position - Synthesis of 2-Amino-3,6-difluoropyridine
This protocol describes the selective substitution of the fluorine atom at the C-6 position with an amino group. The higher reactivity of the C-6 position compared to C-2 and C-3 allows for selective monosubstitution under controlled conditions.
Materials:
-
2,6-Difluoropyridine (as a model for reactivity at the 2/6 positions of this compound)
-
Aqueous ammonia (28-30%)
-
Deionized water
-
Ice
Equipment:
-
High-pressure steel reaction vessel (steel bomb)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and flasks
Procedure:
-
To a high-pressure steel reaction vessel, add 2,6-difluoropyridine (1.0 eq).
-
Carefully add aqueous ammonia (28-30%) (a significant excess, e.g., 4-5 volumes relative to the pyridine).
-
Seal the reaction vessel tightly.
-
Heat the mixture to 105 °C with constant stirring for 15 hours.
-
After the reaction is complete, cool the vessel in an ice bath.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
Dry the product under vacuum to obtain 6-fluoro-2-pyridinamine as a white solid.[1]
Expected Yield:
Based on the reaction with 2,6-difluoropyridine, a high yield is expected. For example, the reaction of 2,6-difluoropyridine with aqueous ammonia yielded 94% of 2-amino-6-fluoropyridine.[1]
Protocol 2: Sequential Disubstitution - Synthesis of 2-Amino-6-alkoxy-3-fluoropyridines
This protocol outlines the second substitution step, where the remaining fluorine at the C-6 (or C-2) position of a 2-amino-3,6-difluoropyridine intermediate is replaced by an alkoxy group.
Materials:
-
2-Amino-3,6-difluoropyridine (from Protocol 1)
-
Sodium methoxide (or other sodium alkoxides)
-
Anhydrous methanol (or corresponding alcohol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas inlet
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-3,6-difluoropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add a solution of sodium methoxide (1.1 eq) in anhydrous methanol to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in DMF showed high regioselectivity for the 6-position.[2]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Trisubstitution - Synthesis of 2-Amino-6-alkoxy-3-(thio)pyridines
This final step involves the substitution of the least reactive fluorine atom at the C-3 position. This typically requires harsher reaction conditions.
Materials:
-
2-Amino-6-alkoxy-3-fluoropyridine (from Protocol 2)
-
A thiol (e.g., thiophenol)
-
A strong base (e.g., sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas inlet
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 eq) and anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) in portions at 0 °C to form the sodium thiolate in situ.
-
Add a solution of 2-amino-6-alkoxy-3-fluoropyridine (1.0 eq) in anhydrous DMF to the thiolate solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final 2,3,6-trisubstituted pyridine product by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes expected outcomes for the sequential nucleophilic substitution on fluorinated pyridines based on literature for related compounds. Specific yields for the direct sequential substitution of this compound are not extensively reported and will need to be determined empirically.
| Starting Material | Nucleophile | Position of Substitution | Product | Reported Yield (%) | Reference |
| 2,6-Difluoropyridine | aq. NH₃ | 2 | 2-Amino-6-fluoropyridine | 94 | [1] |
| Methyl 2,6-dichloropyridine-3-carboxylate | NaOMe in DMF | 6 | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | High regioselectivity | [2] |
| Methyl 2,6-difluoropyridine-3-carboxylate | MeNH₂ in EtOH | 2 and 6 | Mixture of 2- and 6-amino isomers (43:57) | Not specified | [2] |
Logical Relationships in Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on this compound is governed by the electronic effects of the fluorine atoms and the pyridine nitrogen.
References
Application Notes and Protocols for Cross-Coupling Reactions with 2,3,6-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,3,6-trifluoropyridine, a valuable building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] This document outlines representative procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Regioselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds is a key factor. For polyhalogenated pyridines, the general order of reactivity is I > Br > Cl > F.[3] In the case of this compound, the C-F bonds at the 2- and 6-positions are generally more susceptible to oxidative addition to the palladium(0) catalyst than the C-F bond at the 3-position due to the electronic influence of the nitrogen atom.[4] Therefore, selective mono-functionalization is often achievable at the 2- or 6-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.[5] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds.[5]
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 100 | 12-24 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2 eq) | Toluene | 100 | 12 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2 eq) | Dioxane | 80 | 16 | 70-80 |
| 2-Pyridylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2 eq) | n-Butanol | 100 | 18 | 65-75 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl boronic acid, and potassium carbonate.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd(dppf)Cl₂.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[6] This reaction is of great importance in medicinal chemistry for the synthesis of aminopyridine scaffolds.[7]
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.2 eq) | Toluene | 100 | 8-16 | 80-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5 eq) | Dioxane | 110 | 12-24 | 70-85 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (3) | LHMDS (1.3 eq) | THF | 80 | 10-18 | 75-90 |
| N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2 eq) | Toluene | 110 | 16-24 | 65-80 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.2 equiv)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ and BINAP.
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flame-dried Schlenk tube, add this compound, the amine, and sodium tert-butoxide.
-
Evacuate and backfill this tube with argon.
-
Add the pre-activated catalyst solution to the mixture of reactants via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes to form alkynylpyridines, which are valuable intermediates in organic synthesis.
Representative Reaction Conditions for Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 80 | 12 | 75-85 |
| 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | THF | 50 | 10 | 80-90 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
THF, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, and evacuate and backfill with argon.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Caption: Workflow for Sonogashira Coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M-ALT1 Inhibitors in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] As the sole human paracaspase, MALT1 possesses both scaffolding and proteolytic functions that are integral to lymphocyte activation.[1][3] Its protease activity, in particular, has been identified as a key driver in the pathogenesis of certain cancers, especially the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[4][5]
This document provides an overview of the application of small molecule inhibitors of MALT1, detailing their synthesis, biological evaluation, and relevant experimental protocols. While the initial query focused on the use of 2,3,6-trifluoropyridine as a synthetic precursor, a review of the current scientific literature did not yield specific examples of its application in the development of MALT1 inhibitors. Therefore, these notes will focus on well-characterized classes of MALT1 inhibitors.
MALT1 Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for activating the IκB kinase (IKK) complex and subsequent NF-κB signaling.[2][6] Upon antigen receptor stimulation, the CBM complex assembles, leading to the recruitment and activation of downstream signaling molecules. MALT1's proteolytic activity further amplifies this signal by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[1]
Caption: MALT1 signaling cascade leading to NF-κB activation.
Classes of MALT1 Inhibitors
Several classes of small molecule MALT1 inhibitors have been developed, primarily categorized as either irreversible covalent inhibitors or allosteric inhibitors.
Irreversible Covalent Inhibitors: The MI-2 Series
MI-2 is a well-characterized irreversible inhibitor of MALT1.[4] It forms a covalent bond with a cysteine residue in the active site of the MALT1 protease. Structure-activity relationship (SAR) studies have led to the synthesis of numerous MI-2 analogues to improve potency and pharmacokinetic properties.[7]
Table 1: Biological Activity of MI-2 and Analogues
| Compound | Target | IC50 (µM) | Cell-based Assay (Cell Line) | GI50 (µM) | Reference |
| MI-2 | MALT1 | 5.84 | HBL-1 (ABC-DLBCL) | 0.2 | [8] |
| TMD8 (ABC-DLBCL) | 0.5 | [8] | |||
| OCI-Ly3 (ABC-DLBCL) | 0.4 | [8] | |||
| OCI-Ly10 (ABC-DLBCL) | 0.4 | [8] | |||
| Compound 81 | MALT1 | N/A | HBL-1 | N/A | [7] |
| Compound 82 | MALT1 | N/A | HBL-1 | N/A | [7] |
| Compound 83 | MALT1 | N/A | HBL-1 | N/A | [7] |
N/A: Data not available in the reviewed literature.
Allosteric Inhibitors
Allosteric inhibitors bind to a site on the MALT1 protein distinct from the active site, inducing a conformational change that leads to inhibition of its proteolytic activity.[9] This class of inhibitors often exhibits high selectivity.
Table 2: Biological Activity of Allosteric MALT1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay (Cell Line) | IC50 (nM) | Reference |
| MLT-231 | MALT1 | 9 | Endogenous BCL10 cleavage | 160 | [5] |
| MLT-985 | MALT1 | 3 | N/A | N/A | [5] |
| MLT-748 | MALT1 | 5 | N/A | N/A | [5] |
| Safimaltib | MALT1 | N/A | N/A | N/A | [5] |
| SGR-1505 | MALT1 | N/A | ABC-DLBCL cell lines | N/A | [5] |
| Compound 40 | MALT1 | 10 | Jurkat T-cell activation | 50 | [10] |
| TMD8 (IL-6 secretion) | 100 | [10] | |||
| TMD8 (IL-10 secretion) | 60 | [10] | |||
| RelB cleavage | 100 | [10] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
General Workflow for MALT1 Inhibitor Discovery and Evaluation
The development of novel MALT1 inhibitors typically follows a structured workflow from initial screening to in vivo validation.
Caption: A typical drug discovery workflow for MALT1 inhibitors.
Protocol 1: Fluorogenic MALT1 Cleavage Assay
This biochemical assay measures the direct inhibitory effect of a compound on MALT1 protease activity.
Materials:
-
Purified recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer
-
Test compounds
-
Positive control inhibitor (e.g., Z-VRPR-FMK)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the MALT1 enzyme to each well.
-
Add the test compounds and control inhibitors to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 30°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at excitation/emission wavelengths of 360/465 nm over time (e.g., 90 minutes).[8][11]
-
Calculate the rate of substrate cleavage and determine the IC50 value for each compound.
Protocol 2: Cell-Based MALT1 Activity Assay
This protocol assesses the ability of a compound to inhibit MALT1 activity within a cellular context.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-CYLD, anti-RelB, anti-A20)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture ABC-DLBCL cells to the desired density.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to analyze the cleavage of MALT1 substrates such as CYLD or RelB. A decrease in the cleaved form and an increase in the full-length protein indicates MALT1 inhibition.
Protocol 3: Cell Proliferation Assay
This assay determines the effect of MALT1 inhibitors on the growth of MALT1-dependent cancer cells.
Materials:
-
MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., OCI-Ly1) lymphoma cell lines
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., ATP-based luminescent assay kit)
-
96-well clear-bottom white microplates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the concentration that inhibits cell growth by 50% (GI50).
Conclusion
While the use of this compound in the synthesis of MALT1 inhibitors is not currently documented in the literature, a diverse range of potent and selective inhibitors has been developed through other synthetic routes. The protocols and data presented here provide a framework for researchers to evaluate new and existing MALT1 inhibitors, contributing to the advancement of novel therapeutics for lymphomas and potentially other immune-mediated diseases.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MALT1 Inhibitors and Degraders: Strategies for NF-κB-Driven Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MALT1 - Wikipedia [en.wikipedia.org]
- 7. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
analytical techniques for purity assessment of 2,3,6-Trifluoropyridine (HPLC, HNMR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative purity assessment of 2,3,6-Trifluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The protocols described herein utilize High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
This method outlines a reversed-phase HPLC approach for the quantification of this compound. The presence of the pyridine ring provides a chromophore suitable for UV detection. This protocol is designed as a robust starting point for routine quality control and purity assessment. The method is adaptable to various standard HPLC systems equipped with a UV detector.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid (HCOOH): Analytical grade, for mobile phase modification.
-
This compound: Reference standard of known purity.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 30% ACN
-
5-15 min: 30% to 70% ACN
-
15-20 min: 70% ACN
-
20-22 min: 70% to 30% ACN
-
22-30 min: 30% ACN (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of Acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
5. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation:
Table 1: HPLC Purity Analysis of this compound Batches
| Batch ID | Retention Time (min) | Peak Area | Purity (%) |
| Batch A | 8.52 | 1254367 | 99.85 |
| Batch B | 8.51 | 1198745 | 98.92 |
Workflow for HPLC Purity Assessment:
Caption: Workflow for the purity assessment of this compound using HPLC.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis
Application Note:
¹H NMR spectroscopy is a powerful technique for the structural confirmation of this compound and the identification of proton-containing impurities. The chemical shifts and coupling constants of the protons on the pyridine ring are characteristic and can be used to confirm the identity and purity of the compound.
Experimental Protocol: ¹H NMR Analysis
1. Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
2. Reagents and Solvents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (Optional): Tetramethylsilane (TMS) or a certified reference material for quantitative NMR (qNMR).
3. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
If an internal standard is used for quantification, add a known amount to the sample solution.
4. NMR Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton pulse sequence.
-
Number of Scans: 16 or 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the protons.
-
Spectral Width: Appropriate range to cover all expected proton signals (e.g., 0-10 ppm).
5. Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the protons of this compound and any impurity signals.
-
The purity can be estimated by comparing the integral of the main compound's protons to the integrals of impurity protons.
Expected ¹H NMR Spectrum of this compound:
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the fluorine substituents, these signals will exhibit complex splitting patterns (couplings to both protons and fluorine atoms).
-
H-4: Expected to be a triplet of doublets.
-
H-5: Expected to be a quartet or a more complex multiplet.
Data Presentation:
Table 2: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~7.0-7.5 | td | J(H-F) ≈ 8-10, J(H-H) ≈ 4-5 |
| H-5 | ~6.7-7.2 | m | - |
Workflow for ¹H NMR Purity Assessment:
Caption: Workflow for the purity assessment of this compound using ¹H NMR.
Potential Impurities:
Based on common synthetic routes for fluorinated pyridines, potential impurities in this compound could include:
-
Isomeric Trifluoropyridines: e.g., 2,3,5-Trifluoropyridine, 2,4,6-Trifluoropyridine.
-
Partially Fluorinated Pyridines: e.g., Dichlorofluoropyridines or Difluorochloropyridines, depending on the starting materials and reaction conditions.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Solvent Residues: Residual solvents from the reaction or purification process.
The combination of HPLC and ¹H NMR provides a comprehensive assessment of the purity of this compound, ensuring its suitability for use in research, development, and manufacturing.
The Strategic Role of 2,3,6-Trifluoropyridine in Advanced Ligand and Catalyst Development
For Immediate Release
[City, State] – 2,3,6-Trifluoropyridine has emerged as a pivotal building block for researchers, scientists, and drug development professionals in the synthesis of novel fluorine-containing ligands and catalysts. Its unique electronic properties and reactivity patterns offer a versatile platform for creating sophisticated molecular architectures with enhanced catalytic activity and selectivity. These new application notes and protocols provide a comprehensive guide to leveraging this compound in the development of next-generation chemical tools.
The strategic incorporation of fluorine atoms into ligand scaffolds can profoundly influence the steric and electronic environment of a metal center, leading to catalysts with improved performance in a wide range of chemical transformations. This compound serves as a key precursor to a variety of functionalized pyridine derivatives, which are integral components of advanced ligands for catalysis in pharmaceutical and agrochemical research.
Application Notes
This compound is a highly versatile reagent for the synthesis of mono-, di-, and tri-substituted pyridine derivatives. The fluorine atoms at the 2-, 3-, and 6-positions exhibit differential reactivity towards nucleophilic aromatic substitution (SNAr), allowing for sequential and site-selective functionalization. This controlled reactivity is paramount in the rational design of complex ligands.
Key Synthetic Pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the pyridine ring, particularly at the 2- and 6-positions, are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a cornerstone for introducing coordinating atoms and other functional groups to build ligand scaffolds. The reactivity of the fluorine atoms can be modulated by reaction conditions, enabling selective substitution.
-
Cross-Coupling Reactions: The C-F bonds of this compound can be activated for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These methods allow for the formation of C-C bonds, enabling the synthesis of complex bipyridine and terpyridine ligands, as well as other arylated pyridine derivatives.
The resulting fluorinated ligands, when complexed with transition metals like palladium, iridium, or copper, can exhibit unique catalytic properties. The electron-withdrawing nature of the fluorine atoms can enhance the Lewis acidity of the metal center, promoting catalytic activity. Furthermore, the presence of fluorine can improve the stability and solubility of the catalyst in specific solvent systems, including fluorous phases for catalyst recycling.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and ligands derived from this compound.
Protocol 1: Synthesis of 3,6-Difluoro-2-aminopyridine via Nucleophilic Aromatic Substitution
This protocol details the selective amination of this compound, a crucial first step in the synthesis of more complex ligands.
Materials:
-
This compound
-
Aqueous Ammonia (20%)
-
Zinc powder
-
Methanol
-
Hydrazine monohydrate
-
Raney Nickel
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Celite®
Procedure:
-
Preparation of 2,5,6-Trifluoropyridine: In a suitable reaction vessel, combine 2,3,5,6-tetrafluoropyridine with zinc powder in 20% aqueous ammonia. Stir the mixture at room temperature for 5 hours. Reflux the reaction mixture while removing water using a Dean-Stark trap to obtain 3-chloro-2,5,6-trifluoropyridine.
-
Hydrazinolysis: To the resulting trifluoropyridine in n-propanol, add hydrazine monohydrate. Heat the mixture to 80°C for 2 hours. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous magnesium sulfate. Concentrate the organic layer to obtain the hydrazino-difluoropyridine intermediate.[1]
-
Reduction: In a hydrogenation reactor, charge methanol, the hydrazino-difluoropyridine intermediate, and Raney nickel as the catalyst. Introduce hydrogen gas and maintain the reaction at room temperature for 24 hours. Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the resulting solution under reduced pressure to obtain 2-amino-3,5-difluoropyridine.[1]
Quantitative Data:
| Step | Reactants | Reagents/Catalyst | Conditions | Product | Yield (%) | Purity (%) |
| 1 | 2,3,5,6-Tetrafluoropyridine | Zinc, 20% aq. NH₃ | RT, 5h; then reflux | 3-Chloro-2,5,6-trifluoropyridine | - | - |
| 2 | 3-Chloro-2,5,6-trifluoropyridine | Hydrazine monohydrate | n-Propanol, 80°C, 2h | 3-Chloro-5,6-difluoro-2-hydrazinopyridine | 83.8 | - |
| 3 | 3-Chloro-5,6-difluoro-2-hydrazinopyridine | Raney Nickel, H₂ | Methanol, RT, 24h | 2-Amino-3,5-difluoropyridine | - | >98.0 |
Table 1: Summary of reaction conditions and yields for the synthesis of 2-amino-3,5-difluoropyridine.
Protocol 2: Synthesis of a Fluorinated Bipyridine Ligand via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a fluorinated 2,2'-bipyridine derivative, a common ligand type in catalysis. This example uses a related fluorinated pyridine as a starting point to illustrate the general methodology.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
(2,4-Difluorophenyl)boronic acid
-
Pd(PPh₃)₄
-
2.0 M Aqueous sodium carbonate
-
Benzene
-
Ethanol
-
Dichloromethane
-
Hexanes
-
Silica gel
Procedure:
-
Reaction Setup: In a three-necked round-bottomed flask flushed with argon, sequentially add 2-chloro-5-(trifluoromethyl)pyridine, (2,4-difluorophenyl)boronic acid, Pd(PPh₃)₄, benzene, ethanol, and 2.0 M aqueous sodium carbonate.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and add dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes:EtOAc gradient to yield the desired fluorinated bipyridine ligand.[2]
Quantitative Data:
| Starting Material | Coupling Partner | Catalyst | Base | Solvents | Conditions | Product | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | (2,4-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | 2.0 M Na₂CO₃ | Benzene, Ethanol | Reflux, 24h | 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine | 90 |
Table 2: Conditions and yield for a representative Suzuki-Miyaura coupling to form a fluorinated bipyridine precursor.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
The strategic use of this compound as a starting material provides a powerful and flexible approach to the synthesis of novel fluorinated ligands and catalysts. The ability to selectively functionalize the pyridine ring allows for the fine-tuning of ligand properties, which in turn can lead to the development of highly efficient and selective catalysts for a variety of important chemical transformations. The protocols and data presented here serve as a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug discovery.
References
Application of 2,3,6-Trifluoropyridine in Functional Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,6-trifluoropyridine as a key building block in the synthesis of high-performance functional polymers, particularly poly(arylene ether)s. The unique electronic properties conferred by the fluorine atoms make this monomer a promising candidate for advanced materials with low dielectric constants, high thermal stability, and excellent chemical resistance, suitable for applications in microelectronics and aerospace.
The primary synthetic route for incorporating this compound into polymeric structures is through nucleophilic aromatic substitution (SNA) polymerization. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring activates the carbon atoms at the 2- and 6-positions for nucleophilic attack by phenoxides, allowing for the formation of poly(arylene ether)s. The fluorine at the 3-position is sterically hindered and less prone to substitution, thus enabling the formation of linear polymers.
This document outlines a detailed experimental protocol for the synthesis of a poly(arylene ether) from this compound and Bisphenol A, along with expected material properties based on analogous fluorinated polymer systems.
Experimental Protocols
Protocol 1: Synthesis of Poly(arylene ether) from this compound and Bisphenol A
This protocol describes the synthesis of a high-molecular-weight poly(arylene ether) via nucleophilic aromatic substitution polymerization.
Materials:
-
This compound (purified by distillation)
-
Bisphenol A (recrystallized from toluene)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Thermocouple
-
Heating mantle
-
Inert gas inlet and outlet
-
Standard laboratory glassware for workup and precipitation
Procedure:
-
Reactor Setup: Assemble a three-necked flask with a mechanical stirrer, a Dean-Stark trap filled with toluene and topped with a condenser, and a nitrogen/argon inlet.
-
Charging the Reactor: To the flask, add Bisphenol A (1.00 equivalent), this compound (1.00 equivalent), and potassium carbonate (1.1 equivalents).
-
Solvent Addition: Add a mixture of DMAc and toluene (typically in a 4:1 to 2:1 v/v ratio) to the flask to achieve a solids concentration of 15-25% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 130-140 °C) under a slow stream of nitrogen/argon. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4-6 hours to ensure the removal of water.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 150-160 °C to initiate the polymerization. The reaction mixture will become more viscous as the polymer forms.
-
Monitoring the Reaction: Monitor the progress of the polymerization by observing the increase in viscosity. The reaction is typically complete within 12-24 hours.
-
Polymer Isolation: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitation: Slowly pour the viscous polymer solution into a vigorously stirred excess of methanol (at least 10 times the volume of the polymer solution). The polymer will precipitate as a fibrous solid.
-
Washing: Filter the polymer and wash it thoroughly with methanol to remove unreacted monomers and salts. Subsequently, wash the polymer with hot deionized water to remove any remaining salts, followed by a final wash with methanol.
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C for 24 hours to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for a poly(arylene ether) synthesized from this compound and Bisphenol A. These values are based on typical properties of analogous fluorinated poly(arylene ether)s reported in the literature.
| Property | Expected Value | Method of Analysis |
| Number Average Molecular Weight (Mn) | 30,000 - 50,000 g/mol | GPC |
| Weight Average Molecular Weight (Mw) | 60,000 - 100,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 180 - 220 °C | DSC |
| 5% Weight Loss Temperature (Td5) | > 450 °C (in N₂) | TGA |
| Dielectric Constant (1 MHz) | 2.5 - 2.8 | Dielectric Analyzer |
| Dielectric Loss (1 MHz) | < 0.01 | Dielectric Analyzer |
| Solubility | Soluble in DMAc, NMP, THF, Chloroform | Visual Inspection |
Mandatory Visualization
Caption: Nucleophilic Aromatic Substitution (SNAr) Polymerization Pathway.
Caption: Experimental Workflow for Poly(arylene ether) Synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,3,6-Trifluoropyridine
Welcome to the technical support center for the synthesis of 2,3,6-Trifluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is through a nucleophilic aromatic substitution reaction known as the Halogen Exchange (Halex) reaction. This process involves the fluorination of 2,3,6-trichloropyridine using an alkali metal fluoride as the fluorinating agent.
Q2: Which fluorinating agents are most effective for the Halex reaction to produce this compound?
A2: Potassium fluoride (KF) and cesium fluoride (CsF) are the most commonly employed fluorinating agents. While KF is more cost-effective, CsF is generally more reactive and can facilitate the reaction under milder conditions or improve yields when KF is not sufficiently effective. Often, a mixture of KF and CsF is used to balance reactivity and cost.
Q3: What are the recommended solvents for this synthesis?
A3: High-boiling polar aprotic solvents are essential for the Halex reaction to solubilize the reactants and facilitate the high temperatures often required. Commonly used solvents include dimethyl sulfoxide (DMSO), sulfolane, and N-methyl-2-pyrrolidone (NMP).
Q4: Is a phase transfer catalyst necessary for the synthesis of this compound?
A4: While not always mandatory, a phase transfer catalyst (PTC) is highly recommended to improve the reaction rate and yield. PTCs, such as quaternary ammonium or phosphonium salts, facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs.
Q5: What are the typical impurities encountered in the synthesis of this compound?
A5: The most common impurities are incompletely fluorinated intermediates, such as 2,6-dichloro-3-fluoropyridine and 2-chloro-3,6-difluoropyridine. Over-chlorinated starting materials like 2,3,5,6-tetrachloropyridine can also lead to corresponding fluorinated impurities.
Q6: How can I purify the final this compound product?
A6: Fractional distillation is the primary method for purifying this compound on a larger scale, taking advantage of the different boiling points of the product and impurities.[1] For smaller scales or for achieving very high purity, column chromatography can be employed.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via the Halex reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 2,3,6-Trichloropyridine | 1. Inactive Fluorinating Agent: Alkali metal fluorides (especially KF) are hygroscopic and their activity is significantly reduced by moisture. 2. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy of the C-Cl bond cleavage. 3. Poor Solubility of Fluoride Salt: The fluoride salt may not be sufficiently soluble in the reaction solvent. | 1. Dry the Fluorinating Agent: Dry KF or CsF under vacuum at high temperature before use. Consider using spray-dried KF which has a higher surface area and reactivity. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures range from 180-250°C. 3. Use a Phase Transfer Catalyst: Add a suitable phase transfer catalyst (e.g., tetrabutylammonium bromide, tetraphenylphosphonium bromide) to increase the solubility of the fluoride anion in the organic phase.[2] |
| Formation of Multiple Products (Incomplete Fluorination) | 1. Insufficient Fluorinating Agent: The stoichiometric amount of the fluorinating agent may be inadequate for complete exchange of all three chlorine atoms. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Suboptimal Temperature Profile: A temperature that is too low may favor the formation of partially fluorinated intermediates. | 1. Increase Molar Ratio of Fluorinating Agent: Use a molar excess of the fluoride salt (e.g., 3.5 - 4.5 equivalents per equivalent of 2,3,6-trichloropyridine). 2. Extend Reaction Time: Monitor the reaction progress by GC-MS and continue until the starting material and intermediates are consumed. 3. Optimize Temperature: A higher reaction temperature can drive the reaction towards the fully fluorinated product. A staged temperature profile, starting lower and increasing, may also be beneficial. |
| Product Decomposition or Tar Formation | 1. Excessively High Temperature: Temperatures above the stability threshold of the product or reactants can lead to decomposition and polymerization. 2. Presence of Water: Moisture can lead to side reactions and decomposition at high temperatures. 3. Reactive Impurities in Starting Material: Impurities in the 2,3,6-trichloropyridine can lead to side reactions. | 1. Optimize Temperature: Carefully control the reaction temperature and avoid overheating. Determine the optimal temperature that provides a good reaction rate without significant decomposition. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dried reagents. 3. Purify Starting Material: Ensure the 2,3,6-trichloropyridine is of high purity before use. |
| Difficulty in Product Purification | 1. Close Boiling Points of Product and Impurities: Incompletely fluorinated intermediates may have boiling points close to that of the desired product, making separation by distillation challenging. 2. Azeotrope Formation: The product may form azeotropes with the solvent or impurities. | 1. Use a High-Efficiency Distillation Column: Employ a fractional distillation column with a high number of theoretical plates for better separation.[1] 2. Alternative Purification Methods: Consider vacuum distillation to lower boiling points and potentially break azeotropes. For high purity, column chromatography may be necessary. |
Data Presentation
Table 1: Typical Reaction Conditions for Halex Fluorination of 2,3,6-Trichloropyridine
| Parameter | Condition | Notes |
| Starting Material | 2,3,6-Trichloropyridine | Purity should be >98% to avoid side reactions. |
| Fluorinating Agent | KF, CsF, or a mixture | Molar ratio of F⁻ to substrate typically 3.5:1 to 4.5:1. |
| Solvent | Sulfolane, DMSO, or NMP | Anhydrous grade is crucial. |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Tetraphenylphosphonium bromide (TPPB) | Typically 5-10 mol%. |
| Temperature | 180 - 250 °C | Optimal temperature depends on the specific reagents and solvent. |
| Pressure | Atmospheric or slight positive pressure of inert gas | To prevent moisture ingress. |
| Reaction Time | 8 - 24 hours | Monitored by GC-MS for completion. |
Table 2: Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,3,6-Trichloropyridine | 182.44 | ~224 |
| 2,6-Dichloro-3-fluoropyridine | 165.99 | Not readily available |
| 2-Chloro-3,6-difluoropyridine | 149.54 | Not readily available |
| This compound | 133.07 | ~135-137 |
Note: Boiling points can vary with pressure. The significant difference in boiling points between the starting material and the final product facilitates purification by fractional distillation.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Halex Reaction
1. Materials and Setup:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
-
2,3,6-Trichloropyridine (1.0 eq)
-
Spray-dried Potassium Fluoride (3.0 eq)
-
Cesium Fluoride (0.5 eq)
-
Tetrabutylammonium bromide (0.1 eq)
-
Anhydrous Sulfolane
2. Procedure:
-
Drying of Reagents: Ensure all glassware is oven-dried. Dry potassium fluoride and cesium fluoride under vacuum at 150°C for at least 4 hours before use.
-
Reaction Setup: To the reaction flask under a nitrogen atmosphere, add the dried potassium fluoride, cesium fluoride, and tetrabutylammonium bromide.
-
Solvent Addition: Add anhydrous sulfolane to the flask.
-
Heating: Begin stirring and heat the mixture to 190-200°C.
-
Substrate Addition: Once the desired temperature is reached, slowly add the 2,3,6-trichloropyridine to the reaction mixture over 1-2 hours.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by taking aliquots and analyzing them by GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the salts with a small amount of an appropriate solvent (e.g., toluene).
-
Combine the filtrate and the washings.
-
Perform fractional distillation under atmospheric or reduced pressure to isolate the this compound. Collect the fraction boiling at approximately 135-137°C.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
identifying common byproducts in fluoropyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common byproducts in fluoropyridine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluoropyridines, and what are the typical side reactions for each?
The two most prevalent methods for synthesizing fluoropyridines are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), which includes the Halex reaction.[1]
-
Balz-Schiemann Reaction: This method involves the diazotization of an aminopyridine to form a diazonium salt, followed by thermal decomposition in the presence of a fluoride source.[1] A common and significant side reaction is the formation of hydroxypyridines due to the reaction of the intermediate pyridyl cation with residual water.[2] At elevated temperatures, decomposition of the diazonium salt can also lead to the formation of tarry, polymeric materials.[2][3] Dimerization of the diazonium species to form azobenzenes can also occur under acidic conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction, particularly the Halex reaction, involves the displacement of a halide (usually chloride or bromide) with a fluoride ion at high temperatures.[4] Key challenges include incomplete substitution, leading to residual starting material or partially fluorinated intermediates, and hydrolysis of the starting material or product to form hydroxypyridines if water is present. The high temperatures required can also lead to decomposition byproducts.[4]
-
Electrophilic Fluorination: This method often employs reagents like Selectfluor®. A common issue is over-fluorination, resulting in difluorinated or polyfluorinated byproducts. Another potential side reaction is the elimination of hydrogen fluoride (HF) from the fluorinated intermediate, leading to the formation of a pyridine derivative.[5][6]
Q2: How does water content affect the yield and purity of fluoropyridine reactions?
Water is a critical parameter to control in most fluoropyridine syntheses as it can lead to the formation of hydroxypyridine byproducts, which are often difficult to separate from the desired fluoropyridine.
In the Balz-Schiemann reaction , water can attack the pyridyl cation intermediate, directly competing with the fluoride anion and reducing the yield of the desired product.[2] In the synthesis of 4-fluoropyridine, the product itself is unstable in water and can hydrolyze to form N-(4'-pyridyl)-4-pyridone.[2]
In Halex reactions , the presence of water can lead to the hydrolysis of the starting chloropyridine or the fluoropyridine product, especially at the high temperatures often employed.
The following table summarizes the impact of water on the yield of a C-H fluorination reaction of a vismodegib derivative with AgF₂, illustrating the importance of anhydrous conditions.
| Reaction Conditions | Yield of Fluorinated Product (%) |
| Assembled in a glovebox with rigorously dried MeCN | 99 |
| Assembled in air with ACS grade MeCN (from a previously opened bottle) | 65 |
Data synthesized from a study on the fluorination of complex molecules.
Q3: My Balz-Schiemann reaction is producing a significant amount of tarry material. What is causing this and how can I prevent it?
The formation of tarry or polymeric byproducts in the Balz-Schiemann reaction is often due to the thermal decomposition of the intermediate diazonium salt, especially if the decomposition is not well-controlled.[3] These tars are complex mixtures and can be difficult to characterize fully. In the case of 4-aminopyridine, these have been described as brown, gummy precipitates.[2]
Troubleshooting Steps:
-
Temperature Control: Careful control of the decomposition temperature is crucial. Overheating can lead to uncontrolled decomposition and polymerization.
-
Slow Addition: Slow and controlled addition of the diazotizing agent (e.g., sodium nitrite) at low temperatures (5-10 °C) can help to minimize the accumulation of unstable diazonium salts.[2]
-
Solvent Choice: The use of an appropriate solvent can help to moderate the reaction. Some protocols utilize ionic liquids to provide a more controlled reaction environment and reduce the formation of tarry residues.[3][7]
-
Modified Work-up: If tar formation is unavoidable, a modified work-up procedure, such as decantation and separate extraction of the tarry residue, may be necessary to facilitate product isolation.[2]
Troubleshooting Guides
Issue 1: Formation of Hydroxypyridine Byproduct in a Balz-Schiemann Reaction
Symptom: You observe a significant amount of a byproduct with a mass corresponding to the replacement of the diazonium group with a hydroxyl group.
Root Cause: Presence of water in the reaction mixture, which reacts with the pyridyl cation intermediate.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting hydroxypyridine formation.
Issue 2: Incomplete Conversion or Formation of Partially Fluorinated Byproducts in a Halex Reaction
Symptom: GC-MS analysis of your crude reaction mixture shows the presence of the starting material (e.g., dichloropyridine) and/or mono-fluorinated intermediates in addition to your desired di-fluorinated product.
Root Cause: Insufficient reaction time, temperature, or inefficient fluoride source, leading to incomplete halogen exchange.
Troubleshooting Workflow:
Caption: Troubleshooting incomplete conversion in Halex reactions.
Issue 3: Formation of a Pyridine Byproduct via HF Elimination in Electrophilic Fluorination
Symptom: You observe a byproduct that corresponds to the elimination of hydrogen fluoride from your desired fluorinated product. This is particularly relevant in the fluorination of dihydropyridines.[5]
Root Cause: The initial fluorinated product is unstable under the reaction or work-up conditions and undergoes elimination of HF to form a more stable aromatic pyridine.[5]
The following table shows the isolated yields of pyridine byproducts formed from the elimination of HF from 3-fluoro-3,6-dihydropyridines.
| Starting 1,2-Dihydropyridine | Corresponding Pyridine Byproduct | Isolated Yield of Pyridine Byproduct (%) |
| 1a (R = Ph) | 3a (R = Ph) | 85 |
| 1c (R = 4-MeC₆H₄) | 3c (R = 4-MeC₆H₄) | 88 |
| 1e (R = 4-FC₆H₄) | 3e (R = 4-FC₆H₄) | 91 |
Data is from the electrophilic fluorination of various 1,2-dihydropyridines with Selectfluor®, followed by HF elimination.[5]
Troubleshooting Steps:
-
Milder Conditions: Attempt the reaction at a lower temperature to reduce the rate of elimination.
-
Modified Work-up: Avoid acidic or basic conditions during the work-up, as these can promote HF elimination. A rapid, neutral work-up is recommended.
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Purification: If elimination is unavoidable, purification by column chromatography can be used to separate the desired product from the pyridine byproduct.[5]
Experimental Protocols
Protocol 1: Balz-Schiemann Reaction of 4-Aminopyridine
This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine and includes modifications to manage byproduct formation.[2]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of HBF₄
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
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Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
Procedure:
-
In a two-necked round-bottom flask, dissolve 4-aminopyridine (14.4 g, 153 mmol) in a 42% aqueous solution of HBF₄ by warming to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.
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Slowly add sodium nitrite (12.0 g, 174 mmol) to the suspension, maintaining the temperature between 5-9 °C. The addition should be slower in the latter half as the exothermic decomposition of the diazonium salt proceeds more readily.
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After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of NaHCO₃ (30.0 g, 357 mmol) in 200 mL of water to neutralize the acid. Note: This step may produce brown, gummy precipitates (polymeric byproducts).
-
Remove the brown precipitates by decantation and filtration through a loose cotton plug.
-
Extract the filtrate with CH₂Cl₂ (2 x 200 mL).
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Separately extract the residual suspension containing the brown precipitates with CH₂Cl₂ (2 x 100 mL).
-
Combine all organic layers and dry with anhydrous Na₂SO₄.
-
Carefully add well-crushed CaH₂ (5 g) to the filtered organic solution and allow it to dry overnight to remove residual water and prevent hydrolysis of the product.
-
Isolate the 4-fluoropyridine by distillation or other suitable purification methods. The primary byproduct from hydrolysis is N-(4'-pyridyl)-4-pyridone.[2]
Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
This protocol is a general procedure for the synthesis of 3-fluoro-3,6-dihydropyridines, where the corresponding pyridine is a potential byproduct.[5]
Materials:
-
1,2-Dihydropyridine derivative
-
Selectfluor®
-
Dry acetonitrile
Procedure:
-
Dissolve the 1,2-dihydropyridine (0.5 mmol) in dry acetonitrile (5 mL) under an argon atmosphere and cool to 0 °C.
-
In a separate flask, dissolve Selectfluor® (0.170 g, 0.5 mmol) in dry acetonitrile (5 mL).
-
Slowly add the Selectfluor® solution dropwise to the solution of the 1,2-dihydropyridine at 0 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
The crude product, a mixture of diastereomers of the 3-fluoro-3,6-dihydropyridine, can be analyzed by ¹H and ¹⁹F NMR.
-
Note on Byproduct Formation: During purification by column chromatography or upon standing in solution (e.g., CDCl₃ for NMR analysis), the 3-fluoro-3,6-dihydropyridine may eliminate hydrogen fluoride to form the corresponding pyridine derivative.[5] This pyridine is the major byproduct to consider during purification and characterization.
Byproduct Analysis Workflow:
Caption: General workflow for byproduct analysis.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3,6-Trifluoropyridine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2,3,6-Trifluoropyridine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: Low Purity of this compound After Synthesis
-
Question: My synthesized this compound shows low purity. What are the likely impurities and how can I remove them?
-
Answer: Common impurities in the synthesis of this compound can include unreacted starting materials (such as 2,3,6-trichloropyridine), partially fluorinated intermediates, and isomers. The purification strategy will depend on the nature and boiling points of these impurities.
-
Fractional Distillation: This is often the most effective method for separating this compound from impurities with different boiling points.[1] Due to the volatility of many fluorinated pyridine derivatives, distillation is a common purification technique.[2][3]
-
Azeotropic Distillation: In some cases, water may form an azeotrope with the product or impurities. Azeotropic distillation with an aromatic hydrocarbon can be used to remove water before final purification.[1]
-
Acid-Base Extraction: Pyridines are basic and can be extracted into an acidic aqueous layer to separate them from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]
-
Issue 2: Peak Tailing in Chromatographic Purification
-
Question: I am trying to purify a derivative of this compound using column chromatography, but I am observing significant peak tailing. What causes this and how can I fix it?
-
Answer: Peak tailing for pyridine compounds on silica gel is a common problem. It is primarily caused by the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the silica surface.[2][4] Here are several strategies to mitigate this issue:
-
Addition of a Basic Modifier: Adding a small amount of a base, such as triethylamine (TEA), to the eluent can help to saturate the acidic sites on the silica gel, reducing the interaction with your compound and improving peak shape.[2]
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH can protonate the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[4]
-
Use of an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase that is less acidic, such as alumina or a polymer-based column.[4][5]
-
Issue 3: Product is a Solid and Difficult to Purify by Chromatography
-
Question: My this compound derivative is a solid, and I am struggling with its purification by column chromatography. What other methods can I use?
-
Answer: For solid derivatives, recrystallization is often a highly effective purification method to achieve high purity.[2] The key is to find a suitable solvent system.
-
Solvent Selection: Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for fluoropyridine derivatives include ethyl acetate/petroleum ether and dilute alcohol (e.g., methanol or ethanol in water).[6][7]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to form crystals. Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Fractional distillation is a widely used and effective method for the purification of this compound, especially for removing impurities with different boiling points that may be present after synthesis.[1]
Q2: How can I remove water from my this compound sample?
A2: If water is present, it can sometimes be removed by azeotropic distillation using an aromatic hydrocarbon.[1] Alternatively, drying agents like anhydrous sodium sulfate can be used after extraction.[6] For drying pyridine itself, potassium hydroxide (KOH) followed by distillation is a common laboratory practice.
Q3: My this compound derivative is an oil. Can I still use recrystallization?
A3: Recrystallization is only suitable for solid compounds. For oils, distillation (if the compound is volatile and thermally stable) or column chromatography are the preferred methods of purification.[2][3]
Q4: Are there any safety precautions I should take when purifying this compound?
A4: Yes. This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data Summary
| Purification Method | Compound Type | Purity Achieved | Yield | Reference |
| Recrystallization | 2-bromo-5-fluoro-6-picoline | Not Specified | 86.8% | [6] |
| Recrystallization | 2-bromo-3-fluoro-6-picoline | Not Specified | 85.1% | [6] |
| Recrystallization | 5-bromo-2-fluoro-4-picoline | Not Specified | 84.5% | [6] |
| Recrystallization | 5-bromo-2-fluoro-6-picoline | Not Specified | 86.3% | [6] |
| Distillation | 2,3-difluoro-5-(trifluoromethyl)pyridine | Not Specified | 74% | [8] |
| Distillation | 2,3-difluoro-5-(trifluoromethyl)pyridine | Not Specified | 77% | [8] |
Experimental Protocols
Protocol 1: Purification of a Solid this compound Derivative by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, water, and mixtures thereof) at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of a Liquid this compound Derivative by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give a retention factor (Rf) of around 0.2-0.4 for the desired compound. To counteract peak tailing, consider adding 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound and its derivatives.
Caption: Troubleshooting guide for peak tailing in chromatography of pyridine derivatives.
References
- 1. EP0192287A2 - Process for the preparation of fluorinated pyridines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Recyclable 2-Fluoropyridine Derivative as a Storage for Highly Electrophilic 1,1-Bis(triflyl)ethylene [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Selective Functionalization of 2,3,6-Trifluoropyridine
Welcome to the technical support center for the selective functionalization of 2,3,6-trifluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective functionalization of this compound?
A1: The primary challenges stem from the high degree of fluorination, which significantly influences the reactivity and regioselectivity of the pyridine ring. Key issues include:
-
Regiocontrol: The fluorine atoms strongly activate the pyridine ring towards nucleophilic attack, but directing functionalization to a specific position (C-4 or C-5) can be difficult.
-
Harshening of Reaction Conditions: The electron-withdrawing nature of the fluorine atoms can deactivate the ring towards certain reactions, such as electrophilic aromatic substitution and some cross-coupling reactions, often requiring more forcing conditions.
-
Side Reactions: The high reactivity towards nucleophiles can lead to over-reaction or displacement of multiple fluorine atoms. In cross-coupling reactions, side reactions like protodeboronation (in Suzuki coupling) or Glaser coupling (in Sonogashira coupling) can be problematic.
-
Limited Solubility: Fluorinated compounds can sometimes exhibit poor solubility in common organic solvents, which can affect reaction rates and yields.
Q2: Which positions on the this compound ring are most reactive?
A2: The reactivity of the positions on the this compound ring is dictated by the electronic effects of the fluorine atoms and the pyridine nitrogen.
-
For Nucleophilic Aromatic Substitution (SNAr): The C-4 position is generally the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the flanking fluorine atoms and the para-position of the nitrogen atom. The C-2 and C-6 positions are also activated but are generally less reactive than C-4.
-
For Deprotonation (Lithiation/C-H Functionalization): The most acidic proton is typically at the C-5 position, located between two fluorine atoms. However, regioselective deprotonation can be challenging and may require specific directing groups or reagents.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This guide addresses common issues encountered during the nucleophilic aromatic substitution on this compound.
Common Problems and Solutions
-
Problem: Low or no conversion to the desired product.
-
Possible Cause: Insufficiently reactive nucleophile or inadequate reaction conditions.
-
Solution: Increase the reaction temperature. For less reactive nucleophiles, consider using a stronger base to generate a more potent nucleophile in situ. Switching to a more polar aprotic solvent like DMF or DMSO can also enhance the reaction rate.
-
-
Problem: A mixture of mono-, di-, and/or tri-substituted products is obtained.
-
Possible Cause: The reaction conditions are too harsh, leading to multiple substitutions.
-
Solution: Carefully control the stoichiometry of the nucleophile (use of 1.0-1.2 equivalents for mono-substitution). Lower the reaction temperature and shorten the reaction time. Monitoring the reaction progress by TLC or LC-MS is crucial to stop the reaction upon consumption of the starting material.
-
-
Problem: The reaction is not regioselective, yielding a mixture of C-4 and C-2/C-6 substituted isomers.
-
Possible Cause: While C-4 is electronically favored, strong nucleophiles or high temperatures can lead to a loss of selectivity.
-
Solution: Employ milder reaction conditions (lower temperature, shorter reaction time). The choice of solvent can also influence regioselectivity. In some cases, protecting groups can be used to block more reactive sites and direct the substitution to the desired position.
-
Quantitative Data: Regioselectivity in SNAr of Polyfluoropyridines
Note: Data for this compound is limited. The following table is adapted from studies on related polyfluorinated pyridines and illustrates general trends.
| Nucleophile | Substrate | Major Product | Minor Product(s) | Approximate Ratio (Major:Minor) |
| Sodium Methoxide | Pentafluoropyridine | 4-Methoxy-2,3,5,6-tetrafluoropyridine | 2-Methoxy-3,4,5,6-tetrafluoropyridine | >95:5 |
| Ammonia | Pentafluoropyridine | 4-Amino-2,3,5,6-tetrafluoropyridine | 2-Amino-3,4,5,6-tetrafluoropyridine | >90:10 |
| Hydrazine | 2,4,6-Trifluoropyridine | 4-Hydrazinyl-2,6-difluoropyridine | - | >98:2 |
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) under an inert atmosphere (N2 or Ar), add the nucleophile (1.1 eq.) and a base (e.g., K2CO3, Cs2CO3, 1.5 eq.) if required.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 150 °C, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
SNAr Regioselectivity Pathway
Caption: Predominant C-4 substitution pathway in SNAr.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide provides solutions for common problems encountered during the Suzuki-Miyaura cross-coupling of this compound derivatives.
Common Problems and Solutions
-
Problem: Low yield of the coupled product.
-
Possible Cause 1: Protodeboronation of the boronic acid/ester.
-
Solution: Use anhydrous solvents and reagents. Employ milder bases like K3PO4 or CsF. Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the cross-coupling over protodeboronation.
-
Possible Cause 2: Catalyst deactivation.
-
Solution: The pyridine nitrogen can coordinate to the palladium catalyst. Using bulky ligands can sterically hinder this coordination. Increasing the catalyst loading might be necessary in some cases.
-
-
Problem: Homo-coupling of the aryl halide.
-
Possible Cause: Presence of oxygen.
-
Solution: Thoroughly degas all solvents and the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.
-
-
Problem: Incomplete reaction.
-
Possible Cause: Insufficiently active catalyst system or low reaction temperature.
-
Solution: Screen different palladium precatalysts and ligands. Buchwald-type ligands are often effective for challenging substrates. Increase the reaction temperature, potentially using a sealed vessel for higher boiling point solvents.
-
Quantitative Data: Suzuki-Miyaura Coupling of Fluoropyridines
Note: This data is adapted from studies on related fluoropyridine systems and serves as a general guideline.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloro-3-fluoropyridine | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | 85 |
| 2-Bromo-5-fluoropyridine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85 | 92 |
| 2,6-Difluoropyridine | Thiophene-2-boronic acid | Pd2(dba)3/XPhos | K3PO4 | Dioxane | 110 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound derivative (e.g., 4-bromo-2,3,6-trifluoropyridine, 1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K3PO4, 2.0-3.0 eq.), the palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%) in an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for a Suzuki-Miyaura reaction.
Troubleshooting Guide: Sonogashira Coupling
This section provides troubleshooting for the Sonogashira coupling of this compound derivatives.
Common Problems and Solutions
-
Problem: Low to no product yield.
-
Possible Cause: Inactive catalyst, poor quality of CuI, or presence of oxygen.
-
Solution: Use a fresh batch of palladium catalyst and CuI. Ensure all reagents and solvents are anhydrous and thoroughly degassed. Running the reaction under a strict inert atmosphere is critical.
-
-
Problem: Significant formation of alkyne homo-coupling (Glaser product).
-
Possible Cause: Presence of oxygen and/or excess copper catalyst.
-
Solution: Meticulously deoxygenate the reaction mixture. Consider using copper-free Sonogashira conditions.
-
-
Problem: Decomposition of starting materials.
-
Possible Cause: The reaction temperature is too high.
-
Solution: Optimize the reaction temperature. While some aryl bromides/chlorides require heat, excessive temperatures can lead to degradation.
-
Quantitative Data: Sonogashira Coupling of Halopyridines
Note: This data is adapted from general Sonogashira coupling literature and should be used as a starting point.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodopyridine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | RT | 95 |
| 2-Bromopyridine | 1-Heptyne | Pd(PPh3)4/CuI | i-Pr2NH | DMF | 80 | 88 |
| 3-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)2/XPhos/CuI | Cs2CO3 | Dioxane | 100 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the this compound halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF) and an amine base (e.g., Et3N, diisopropylamine, 2-3 eq.).
-
Alkyne Addition: Stir the mixture for a few minutes, then slowly add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or heat as required. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride (to remove copper) and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Sonogashira Catalytic Cycles
Caption: Interconnected palladium and copper catalytic cycles.
Troubleshooting Guide: C-H Functionalization and Lithiation
This section covers challenges related to the direct functionalization of C-H bonds in this compound.
Common Problems and Solutions
-
Problem: Lack of regioselectivity in lithiation/deprotonation.
-
Possible Cause: Multiple acidic protons on the ring.
-
Solution: Use of directing groups can enhance selectivity. For example, a methoxy group can direct lithiation to the adjacent position. The choice of base is also critical; LDA or n-BuLi/TMEDA are common choices, and their reactivity can be tuned by temperature and additives.
-
-
Problem: Low yield after quenching the organometallic intermediate with an electrophile.
-
Possible Cause: The organolithium species is unstable and decomposes before the electrophile is added.
-
Solution: Perform the lithiation at very low temperatures (e.g., -78 °C or lower) and add the electrophile at that temperature. Ensure all reagents and glassware are scrupulously dry.
-
-
Problem: No reaction in a directed C-H activation/arylation reaction.
-
Possible Cause: The directing group is not effective, or the catalyst is not active enough.
-
Solution: Screen different directing groups. For palladium-catalyzed C-H arylations, the choice of ligand and oxidant is crucial. Higher temperatures may be required.
-
Quantitative Data: C-H Functionalization of Pyridines
Note: Data for this compound is scarce. The table shows representative examples for other substituted pyridines.
| Substrate | Reaction Type | Reagent/Catalyst | Position Functionalized | Electrophile/Coupling Partner | Yield (%) |
| 2-Chloropyridine | Lithiation | LDA | C-3 | TMSCl | 85 |
| 3-Fluoropyridine | Lithiation | n-BuLi/TMEDA | C-2 | CO2 | 70 |
| 2-Phenylpyridine | C-H Arylation | Pd(OAc)2 | C-6 of pyridine | 4-Bromotoluene | 90 |
Experimental Protocol: General Procedure for Regioselective Lithiation
-
Reaction Setup: To a solution of a suitable base (e.g., LDA, freshly prepared from diisopropylamine and n-BuLi, 1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise.
-
Lithiation: Stir the mixture at -78 °C for the optimized time (typically 1-2 hours).
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO2, I2, 1.2 eq.) at -78 °C and stir for an additional 1-2 hours.
-
Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Directed Ortho-Metalation Logic
Caption: Logic of using a directing group for regioselective lithiation.
Technical Support Center: Improving Yields in Nucleophilic Substitution of 2,3,6-Trifluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 2,3,6-trifluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic attack on this compound?
A1: In nucleophilic aromatic substitution on polyfluoropyridines, the reactivity of the positions generally follows the order 4 > 2 > 6 > 3 > 5. For this compound, which lacks a fluorine at the 4-position, nucleophilic attack is expected to occur preferentially at the 2- and 6-positions, which are ortho to the ring nitrogen. The fluorine at the 3-position is the least likely to be displaced. The relative reactivity of the 2- versus the 6-position can be influenced by the nature of the nucleophile and the reaction conditions.
Q2: How does the fluorine at the 3-position affect the reaction?
A2: The electron-withdrawing nature of the fluorine at the 3-position influences the electron density of the pyridine ring, potentially affecting the relative reactivity of the 2- and 6-positions. While it makes the ring more electron-deficient and thus more susceptible to nucleophilic attack in general, it can also exert steric and electronic effects on the adjacent 2-position.
Q3: What are the typical reaction conditions for nucleophilic substitution on this compound?
A3: Typical conditions involve reacting this compound with a nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. A base is often required, especially when using nucleophiles with acidic protons (e.g., amines, alcohols, thiols), to either deprotonate the nucleophile or to scavenge the HF generated during the reaction. Common bases include potassium carbonate, sodium hydride, or tertiary amines like triethylamine. Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile.
Q4: Which factors have the most significant impact on the reaction yield?
A4: Several factors can significantly impact the yield:
-
Nucleophilicity: Stronger nucleophiles generally lead to higher yields and faster reaction rates.
-
Solvent: Polar aprotic solvents are preferred as they can solvate the cationic species and do not interfere with the nucleophile.
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition.
-
Base: The choice and stoichiometry of the base are crucial for efficient reaction, especially with protic nucleophiles.
-
Exclusion of Water: Many of these reactions are sensitive to moisture, which can consume the base and nucleophile.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?
A: Low or no yield can stem from several factors. The following decision tree can help diagnose the issue:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Checklist:
-
Nucleophile Activity: If you are using a weak nucleophile, consider converting it to a more potent form. For instance, for alcohols or thiols, use a strong base like sodium hydride (NaH) to form the corresponding alkoxide or thiolate in situ.
-
Solvent Quality: Ensure your solvent is anhydrous. Water can react with strong bases and some nucleophiles, reducing their effectiveness.
-
Inert Atmosphere: Reactions with strong bases or air-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: While higher temperatures can accelerate the reaction, they can also lead to the decomposition of starting materials or products. Try running the reaction at a lower temperature for a longer duration.
-
Purity of Starting Material: Verify the purity of your this compound. Impurities could inhibit the reaction.
Issue 2: Poor Regioselectivity (Mixture of 2- and 6-substituted isomers)
Q: I am obtaining a mixture of 2- and 6-substituted products. How can I improve the selectivity?
A: Achieving high regioselectivity between the 2- and 6-positions can be challenging. Here are some strategies to consider:
-
Steric Hindrance: The 2-position is adjacent to the fluorine at C3, which may offer some steric hindrance.
-
Bulky Nucleophiles: Using a sterically bulkier nucleophile may favor substitution at the less hindered 6-position.
-
Bulky Substituents: If your substrate has a substituent at the 3-position (other than fluorine), its size can significantly direct the substitution to the 6-position.
-
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and thus the regioselectivity. It may be worthwhile to screen different polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile).
-
Directed Metalation: In some cases, it is possible to use a directing group to achieve selective lithiation at one position, followed by quenching with an electrophile. This is an alternative strategy to control substitution.
Issue 3: Formation of Side Products
Q: I am observing unexpected side products in my reaction. What could they be and how can I avoid them?
A: Common side products in SNAr reactions of polyfluoropyridines include:
-
Di- or Tri-substituted Products: If the reaction conditions are too harsh (high temperature, long reaction time, excess nucleophile), you may observe multiple fluorine substitutions. To avoid this, use a stoichiometric amount of the nucleophile and carefully control the reaction time and temperature.
-
Products from Reaction with Solvent: Some solvents, like DMSO, can decompose at high temperatures to generate nucleophilic species (e.g., methylthio anion), leading to byproducts like methylthio-substituted pyridines.[1] If you suspect this is happening, consider using a more stable solvent like DMF or sulfolane, or run the reaction at a lower temperature.
-
Hydrolysis Products: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyridines. Ensure all reagents and glassware are dry.
Quantitative Data on Nucleophilic Substitution
The following tables summarize yields for nucleophilic substitution reactions on this compound and related compounds.
Table 1: Substitution with Nitrogen Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,3,5,6-Tetrafluoropyridine | Hydrazine monohydrate | - | n-Propanol | 80 | 2 | 2-Hydrazino-3,5,6-trifluoropyridine | 83.8 | [2] |
| 3-substituted-2,5,6-trifluoropyridine | Hydrazine monohydrate | - | n-Propanol | Reflux | 6 | 2-Hydrazino-3-substituted-5,6-difluoropyridine | 85.6 | [2] |
| 2-Fluoropyridine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | - | 2-Morpholinopyridine | High | [3] |
Table 2: Substitution with Oxygen Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde (2 equiv.) | K₂CO₃ | DMF | Reflux | - | 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | Excellent | [4] |
| 2-Amino-3-nitro-6-chloropyridine | Sodium methoxide | - | Methanol | 25-30 | - | 2-Amino-3-nitro-6-methoxypyridine | - | [5] |
Table 3: Substitution with Sulfur Nucleophiles
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Pentafluoropyridine | 1-Methyl-tetrazole-5-thiol | - | Acetonitrile | Reflux | - | 4-((1-methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | Good | [6] |
| 2,6-Dichloropyridine | (from DMSO degradation) | - | DMSO | 186 | 9.4 | 6-Chloro- and 6-fluoro-2-(methylthio)pyridines | 0.38 and 0.46 | [1] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Caption: General experimental workflow for SNAr reactions.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the base and the anhydrous solvent.
-
Add the amine nucleophile to the suspension and stir for a few minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired substituted difluoropyridine.
Cited Protocol: Synthesis of 2-Hydrazino-3,5,6-trifluoropyridine[2]
This protocol describes the reaction of 2,3,5,6-tetrafluoropyridine with hydrazine monohydrate, which selectively substitutes the 2-position. A similar approach can be adapted for this compound.
Materials:
-
2,3,5,6-Tetrafluoropyridine (23.2 g)
-
Hydrazine monohydrate (37.3 ml)
-
n-Propanol (100 ml)
-
Chloromethane (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
23.2 g of 2,3,5,6-tetrafluoropyridine and 37.3 ml of hydrazine monohydrate were added to 100 ml of n-propanol.[2]
-
The resulting mixture was heated to 80°C for 2 hours.[2]
-
The reaction mixture was distilled under reduced pressure to remove the solvent.[2]
-
The residue was dissolved in 100 ml of chloromethane, washed with water, and dried over anhydrous magnesium sulfate.[2]
-
The dried organic layer was concentrated under a reduced pressure to obtain 21.9 g (yield: 83.8%) of 2-hydrazino-3,5,6-trifluoropyridine as a light yellow solid.[2]
References
- 1. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions in the synthesis of trifluoropyridines
Welcome to the Technical Support Center for the synthesis of trifluoropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of trifluoropyridines, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Trifluoropyridine
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: Low yields in trifluoropyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent byproduct formation.
-
Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.
-
Moisture and Air Sensitivity: Many reagents used in trifluoromethylation reactions are sensitive to moisture and air. Ensure that your reaction is set up under anhydrous and inert conditions (e.g., using dry solvents and an argon or nitrogen atmosphere).
Q2: I am attempting a direct C-H trifluoromethylation, but the conversion of my starting material is poor. What can I do?
A2: Poor conversion in C-H trifluoromethylation can be due to several factors:
-
Sub-optimal Trifluoromethylating Reagent: The choice of trifluoromethylating reagent is crucial and substrate-dependent. Reagents like the Togni reagent, Ruppert-Prakash reagent (TMSCF₃), and Langlois' reagent (CF₃SO₂Na) have different reactivity profiles. Consider screening different reagents to find the most effective one for your specific substrate.
-
Incorrect Reaction Conditions: The efficiency of C-H trifluoromethylation is highly dependent on the solvent, temperature, and additives. For instance, some radical trifluoromethylations are more effective in specific solvent mixtures, and the mode of addition of reagents can be critical to achieving high yield.
-
Inadequate Activation of the Pyridine Ring: For some methods, particularly nucleophilic trifluoromethylation, the pyridine ring may need to be activated. This can be achieved by forming an N-oxide or a pyridinium salt prior to the trifluoromethylation step.
Issue 2: Formation of Multiple Products and Low Regioselectivity
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the trifluoromethylation?
A3: Achieving high regioselectivity is a common challenge in pyridine functionalization. Here are some strategies to improve it:
-
Directing Groups: The presence of directing groups on the pyridine ring can significantly influence the position of trifluoromethylation. Understanding the electronic and steric effects of your substituents is key to predicting and controlling the regioselectivity.
-
Choice of Method: Different trifluoromethylation methods offer varying degrees of regioselectivity.
-
Radical Trifluoromethylation: Often leads to a mixture of isomers due to the high reactivity of the trifluoromethyl radical.
-
Nucleophilic Trifluoromethylation: Tends to occur at the C2 and C4 positions of the pyridine ring.
-
Electrophilic Trifluoromethylation: Can be directed to the C3 position through specific activation methods like hydrosilylation.
-
-
Catalyst and Ligand Effects: In catalyzed reactions, the choice of metal catalyst and ligands can have a profound impact on regioselectivity. Screening different catalyst systems is often necessary.
Q4: I am observing the formation of over-fluorinated or multi-chlorinated byproducts in my reaction. How can this be prevented?
A4: The formation of over-fluorinated or multi-halogenated products is a common issue, particularly in reactions starting from picolines or other substituted pyridines.[1][2]
-
Control of Stoichiometry: Carefully control the stoichiometry of the fluorinating or chlorinating agent. Using a minimal excess of the reagent can help to reduce the formation of these byproducts.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed to prevent further reaction. Lowering the reaction temperature can also sometimes improve selectivity.
-
Stepwise Halogenation/Fluorination: In some cases, a stepwise approach where the chlorination and fluorination steps are carried out separately can offer better control over the final product distribution.
Issue 3: Product Purification Challenges
Q5: I am having difficulty separating my desired trifluoropyridine from the reaction byproducts. What are some effective purification strategies?
A5: The purification of trifluoropyridines can be challenging due to the similar polarities of the desired product and various byproducts.
-
Column Chromatography: This is the most common method for purifying trifluoropyridines. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation. A gradual increase in the polarity of the eluent (gradient elution) can be effective in separating closely related compounds.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Distillation: For volatile trifluoropyridines, distillation can be used to separate them from less volatile impurities.[3]
-
Washing with Aqueous Solutions: In some cases, washing the crude reaction mixture with aqueous solutions can help to remove certain impurities. For example, a wash with a sodium thiosulfate solution can remove residual iodine.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoropyridines?
A1: The most common methods include:
-
Direct C-H Trifluoromethylation: This involves the direct replacement of a C-H bond on the pyridine ring with a CF₃ group using a suitable trifluoromethylating reagent.[4][5]
-
From Chlorinated Pyridines: This method involves the chlorination of a picoline followed by a halogen-exchange (Halex) reaction to replace chlorine atoms with fluorine.[1][2]
-
Balz-Schiemann Reaction: This method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
-
Cycloaddition Reactions: This approach involves the construction of the trifluoromethylated pyridine ring from smaller, acyclic precursors.[6]
Q2: What are the common side reactions in the synthesis of trifluoropyridines?
A2: Common side reactions include:
-
Formation of Regioisomers: Especially in radical trifluoromethylation, a mixture of 2-, 3-, and 4-trifluoromethylpyridines can be formed.[4]
-
Formation of Hydroxypyridines: In the Balz-Schiemann reaction, the pyridyl cation intermediate can react with water to form hydroxypyridine byproducts.
-
Over-halogenation: In syntheses starting from picolines, over-chlorination or over-fluorination can lead to the formation of multi-halogenated pyridines.[1][2]
-
Decomposition of Starting Materials or Reagents: Some reagents and intermediates can be unstable under the reaction conditions, leading to decomposition products.
Q3: How can I minimize the formation of hydroxypyridine byproducts in a Balz-Schiemann reaction?
A3: To minimize the formation of hydroxypyridines, it is crucial to carry out the reaction under strictly anhydrous conditions. The use of a continuous flow reactor can also help to minimize the residence time of the reactive diazonium salt intermediate, thereby reducing the likelihood of side reactions.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 4-Amino-3,5-dichloro-2,6-difluoropyridine [7]
| Methodology | Catalyst/Conditions | Substrate | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Uncatalyzed | None | 3,5-dichloro-2,4,6-trifluoropyridine | Ammonia | Dioxane | 100 | 12 | 85 |
| Palladium-catalyzed | Pd₂(dba)₃ / Xantphos | Aryl Halide | Ammonia | Toluene | 110 | 16 | 92 |
| Copper-catalyzed | CuI / L-proline | Aryl Halide | Ammonia | DMSO | 80 | 24 | 88 |
Note: The data for palladium and copper-catalyzed reactions are derived from amination of various aryl halides and may not be directly representative of the specific reaction for 4-Amino-3,5-dichloro-2,6-difluoropyridine. They are included to provide a general comparison of the potential performance of these catalytic systems.
Table 2: Substrate Scope for the Vapor-Phase Synthesis of Chloro-(trifluoromethyl)pyridines from Picolines [1][2]
| Substrate | Reaction Temp. (°C) | Product(s) | Yield (GC PA%) |
| 3-Picoline | 350 | 2-Chloro-5-(trifluoromethyl)pyridine | 75 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 15 | ||
| 2-Picoline | 380 | 2-(Trifluoromethyl)pyridine | 60 |
| 6-Chloro-2-(trifluoromethyl)pyridine | 25 | ||
| 4-Picoline | 360 | 4-(Trifluoromethyl)pyridine | 65 |
| 2-Chloro-4-(trifluoromethyl)pyridine | 20 |
Experimental Protocols
Protocol 1: Direct C-H Trifluoromethylation of a Pyridine Derivative with a Togni Reagent
This protocol is adapted from a procedure for the 3-position-selective trifluoromethylation of quinoline.[8]
Materials:
-
Quinoline (1.0 mmol)
-
Methylphenylsilane (1.5 mmol)
-
Tris(pentafluorophenyl)borane (0.05 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Togni Reagent I (1.2 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)
Procedure:
-
Hydrosilylation: In a nitrogen-filled glovebox, add quinoline (1.0 mmol), methylphenylsilane (1.5 mmol), and tris(pentafluorophenyl)borane (0.05 mmol) to an oven-dried vial with a stir bar. Add 1,2-dichloroethane (5 mL). Seal the vial and stir the mixture at 65 °C for 5 hours.
-
Trifluoromethylation: Cool the reaction mixture to 0 °C. Add Togni Reagent I (1.2 mmol) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Oxidation: Add DDQ (1.2 mmol) to the reaction mixture and stir at room temperature for an additional 2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the desired 3-trifluoromethylquinoline.
Protocol 2: Purification of a Trifluoropyridine by Column Chromatography
This is a general protocol for the purification of a crude trifluoropyridine product.
Materials:
-
Crude trifluoropyridine product
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Plug the bottom of the glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, less polar eluent mixture.
-
Carefully pour the slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the solution to the top of the silica gel column using a pipette.
-
Allow the solvent to absorb into the silica gel until the top of the silica is just moist.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation of the components using Thin Layer Chromatography (TLC).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Isolate the Product:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified trifluoropyridine.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in trifluoropyridine synthesis.
Caption: Simplified reaction pathways for trifluoropyridine synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
safe handling and storage procedures for 2,3,6-Trifluoropyridine
This guide provides essential safety information, handling procedures, and emergency protocols for 2,3,6-Trifluoropyridine (CAS: 3512-18-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary and Key Data
Properly understanding the chemical and physical properties of this compound is the first step toward safe handling.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 3512-18-3[1][2][3] |
| Molecular Formula | C₅H₂F₃N[1][3] |
| Molecular Weight | 133.07 g/mol [1][3] |
| Appearance | Liquid[2] |
| Boiling Point | 100-102°C[4] |
| Flash Point | 30°C[4] |
| Density | 1.499 g/cm³[4] |
GHS Hazard Classification
| Hazard Statement | Description |
| H226 | Flammable liquid and vapour[1][5] |
| H315 | Causes skin irritation[1][2] |
| H319 | Causes serious eye irritation[1][2] |
| H335 | May cause respiratory irritation[1][2] |
| Signal Word | Danger [1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a flammable liquid and vapor.[1] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation if inhaled.[1][2]
Q2: What Personal Protective Equipment (PPE) is required for handling this chemical?
A2: When handling this compound, you must wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[5] If there is a risk of splashing, a face shield is recommended.[5] All handling of open containers should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][6]
Q3: What are the proper storage conditions for this compound?
A3: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] The recommended storage temperature is between 2-8°C.[2] It should be stored in a flame-proof area away from heat, sparks, and open flames.[5][6] For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[7]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents.[5] Based on similar fluorinated compounds, it is also prudent to avoid strong bases, reducing agents, and reactive metals.[8]
Q5: How should I properly dispose of waste containing this compound?
A5: Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[6] Collect waste in a designated, labeled, and sealed container. Do not empty into drains or release into the environment.[6]
Troubleshooting and Experimental Guides
Personal Exposure Protocols
Q: What should I do if I get this compound on my skin or in my eyes?
A:
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with soap and plenty of water for at least 15 minutes.[1][9] Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[1][9] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Q: What actions should be taken in case of inhalation?
A: Move the affected person into fresh air immediately.[1] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[1][5] Seek immediate medical attention.[1]
Q: What is the first aid procedure for accidental ingestion?
A: If swallowed, do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[5]
Spills and Leaks
Q: How do I handle a small spill in the lab?
A: For a small spill, ensure all sources of ignition are removed and the area is well-ventilated.[5] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5] Collect the material using non-sparking tools and place it into a sealed container for hazardous waste disposal.[5]
Q: What is the emergency procedure for a large spill?
A: Evacuate all non-essential personnel from the area. Alert your institution's emergency response team. Shut off all possible ignition sources and increase ventilation.[5] If safe to do so, try to stop the leak. Contain the spill to prevent it from entering drains or watercourses.[5]
Fire Safety
Q: What type of fire extinguisher should be used for a fire involving this compound?
A: Use a dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂) fire extinguisher.[5][10] Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[5][10] Be aware that thermal decomposition can produce highly toxic fumes, including hydrogen fluoride (HF) and nitrogen oxides.[5][10] Firefighters must wear a Self-Contained Breathing Apparatus (SCBA).[5]
Workflows and Protocols
Safe Handling Workflow
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 3512-18-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 3512-18-3 [amp.chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]
- 8. Page loading... [wap.guidechem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Technical Support Center: Overcoming Catalyst Deactivation in Fluoropyridine Synthesis
Welcome to the technical support center for fluoropyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming challenges related to catalyst deactivation during your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic synthesis of fluoropyridines. Each problem is presented in a question-and-answer format with potential causes and actionable solutions.
Issue 1: Low or No Yield in Gas-Phase Fluorination with Chromium-Based Catalysts
Q: My gas-phase fluorination of a chloropyridine using a chromium-based catalyst is showing low conversion, and the activity seems to decrease over time. What could be the problem?
A: This is a common issue often related to catalyst deactivation. Here are the likely causes and how to address them:
-
Coke Formation: At elevated temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[1][2] This is a primary cause of deactivation in many high-temperature catalytic processes.[1][2]
-
Solution: Implement a regeneration protocol involving controlled oxidation to burn off the coke. Lowering the reaction temperature, if feasible for your specific transformation, can also help minimize coke formation.[1]
-
-
Change in Active Species: The active catalytic species in chromium-based systems are often chromium oxyfluorides (CrOₓFᵧ).[3][4] Over time and under reaction conditions, these can be converted to more stable but less active species like CrF₃.
-
Loss of Lewis Acidity: The catalytic activity of chromium-based catalysts is often linked to their Lewis acidity. Deactivation can be associated with a decrease in the strength of these Lewis acid sites.[2]
-
Solution: Regeneration, as described above, can help restore the catalyst's surface chemistry and Lewis acidity.
-
Issue 2: Rapid Deactivation of AgF₂ in C-H Fluorination of Pyridines
Q: I'm using silver(II) fluoride (AgF₂) for the direct C-H fluorination of a pyridine substrate, and the reaction is not proceeding to completion. I've noticed the black AgF₂ powder has changed color. What's happening?
A: AgF₂ is a powerful fluorinating agent but is also highly sensitive to its environment, leading to rapid deactivation.
-
Moisture Sensitivity: AgF₂ is hygroscopic and reacts with water, causing it to decompose and lose its fluorinating ability.[6][7] This is the most common cause of deactivation.
-
Visual Indication of Deactivation: A color change of the black AgF₂ solid to a yellow or brown color indicates decomposition and loss of activity.[7]
-
Solution: If you observe this color change, the reagent should be discarded as it will no longer be effective.[7]
-
Issue 3: Inconsistent Results and Catalyst Deactivation in Palladium-Catalyzed Fluorination of Aryl Halides/Triflates
Q: My palladium-catalyzed nucleophilic fluorination of a substituted chloropyridine is giving inconsistent yields, and the catalyst seems to die before the reaction is complete. What are the possible deactivation pathways?
A: Palladium-catalyzed fluorination is a powerful tool, but the catalyst is susceptible to several deactivation mechanisms.
-
Product Inhibition/Poisoning: The fluoropyridine product or byproducts can coordinate to the palladium center more strongly than the reactants, leading to catalyst poisoning.[8]
-
Solution: Optimization of reaction conditions, such as temperature and reaction time, can minimize byproduct formation. Using a higher catalyst loading might be necessary if product inhibition is significant.
-
-
Ligand Decomposition or Modification: The phosphine ligands crucial for the catalytic cycle can undergo decomposition or react with the substrate, forming less active catalyst species.[9][10] This can involve the formation of P-F bonds or a dearomative rearrangement of the ligand.[5][9]
-
Formation of Inactive Palladium Species: The active Pd(0) or Pd(II) species can be converted to inactive forms, such as palladium black or aggregates, especially at high temperatures.
-
Solution: Employing well-defined precatalysts and ensuring the reaction conditions are not overly harsh can help maintain the catalyst in its active form.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in fluoropyridine synthesis?
A1: The primary mechanisms are:
-
Coking: The deposition of carbonaceous materials on the catalyst surface, common in high-temperature gas-phase reactions.[12][13]
-
Poisoning: Strong chemisorption of reactants, products, or impurities on the active sites of the catalyst.[8][12]
-
Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[12][14]
-
Leaching: The dissolution of the active catalytic species into the reaction medium.[14]
-
Chemical Transformation: The conversion of the active catalyst into a less active or inactive form, such as the conversion of chromium oxyfluoride to chromium fluoride.[2][4]
Q2: How can I tell if my catalyst has been deactivated by coking?
A2: A visual indication is often a darkening or blackening of the catalyst. For a quantitative assessment, techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) can be used to determine the amount of carbonaceous deposits.[1]
Q3: Is it possible to regenerate a deactivated palladium-on-carbon (Pd/C) catalyst used in a fluorination reaction?
A3: Yes, in many cases, a deactivated Pd/C catalyst can be regenerated. A common procedure involves washing the catalyst with deionized water and then methanol to remove adsorbed species, followed by a reduction step. This process can recover a significant portion of the catalyst's initial activity.[15] For deactivation caused by the formation of palladium carbide, a controlled treatment with an air stream at elevated temperatures can also be effective.[16]
Q4: What is the "Halex" reaction, and what are the common catalysts used?
A4: The Halex (halogen exchange) reaction is a type of nucleophilic aromatic substitution where a halide (usually chloride or bromide) on an electron-deficient aromatic ring, such as a pyridine ring, is replaced by fluoride.[8][17][18][19] This reaction is often facilitated by phase-transfer catalysts.[17]
Q5: My fluorination reaction with HF is not working well. What could be the issue?
A5: While HF is a common fluorinating agent, its use can be challenging. Pyridine and other nitrogen-containing heterocycles can form stable complexes with HF (like Olah's reagent), which can reduce the acidity of the system and poison metal catalysts by coordinating to the metal center.[2][20] The stability of the catalyst in the presence of HF is crucial. Materials like MgF₂ are known to be resistant to HF and can be effective catalysts or supports.[6][10][21][22]
Quantitative Data on Catalyst Performance
The following tables summarize representative quantitative data for catalyst performance and deactivation in fluorination reactions relevant to fluoropyridine synthesis.
Table 1: Performance of Chromium-Based Catalysts in Gas-Phase Fluorination
| Catalyst | Substrate | Temperature (°C) | Initial Conversion (%) | Conversion after 10h (%) | Deactivation Cause | Reference(s) |
| Cr₂O₃ | 2-chloro-1,1,1-trifluoroethane | 320 | 18.5 | ~18.5 (stable) | Minimal | [3] |
| CrO₃/Cr₂O₃ | 2-chloro-1,1,1-trifluoroethane | 320 | 30.6 | 18.5 | Rapid deactivation | [3] |
| La-Cr₂O₃(F) | Perchloroethylene | 300 | 90.6 | Stable over 96h | Coke formation | [3] |
| Coked Cr-Mg fluoride | CF₃CH₂Cl | >350 | High | Decreased | Coking | [2] |
Table 2: Regeneration Efficiency of Deactivated Catalysts
| Catalyst | Deactivation Cause | Regeneration Method | Activity Recovery (%) | Reference(s) |
| Coked Chromium(III) fluoride hydrate | Coking | Controlled oxidation in air/O₂ | >90% (typical) | [1] |
| Deactivated Pd/C | PdCₓ formation | Air treatment at 250°C | >80% | [16] |
| Deactivated Pd/C | Poisoning | Water/methanol wash + reduction | 90-95% | [15] |
| Coked FCC catalyst | Coking | Ozone treatment at 150°C | ~74% coke removal | [23] |
Experimental Protocols
Protocol 1: Preparation and Activation of a MgF₂ Catalyst for Gas-Phase Fluorination
This protocol describes the preparation of a MgF₂ catalyst, which can be used for reactions such as the fluorination of 2-chloropyridine.
Materials:
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
-
Ammonium fluoride (NH₄F)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of the Precursor:
-
Dissolve an appropriate amount of Mg(NO₃)₂·6H₂O in deionized water.
-
Separately, dissolve a stoichiometric amount of NH₄F in deionized water.
-
Slowly add the NH₄F solution to the magnesium nitrate solution with vigorous stirring to precipitate magnesium fluoride.
-
Continue stirring for 2-4 hours.
-
-
Washing and Drying:
-
Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any remaining ions.
-
Dry the resulting solid in an oven at 100-120°C overnight.
-
-
Calcination and Activation:
-
Place the dried powder in a tube furnace.
-
Heat the sample under a flow of inert gas (e.g., nitrogen) to the desired calcination temperature (e.g., 400°C) for 4 hours.
-
For activation, the calcined MgF₂ can be treated with a flow of anhydrous HF gas at an elevated temperature (e.g., 350°C) prior to the catalytic reaction. This step ensures the surface is appropriately fluorinated and removes any residual oxides or hydroxides.
-
Protocol 2: Regeneration of a Coked Chromium-Based Fluorination Catalyst
This protocol outlines a general procedure for regenerating a chromium-based catalyst that has been deactivated by coke formation.
Materials:
-
Deactivated (coked) chromium catalyst
-
Inert gas (Nitrogen or Argon)
-
Oxidizing gas (e.g., 2-5% O₂ in N₂, or air)
Procedure:
-
Setup:
-
Load the deactivated catalyst into a fixed-bed reactor.
-
Purge the system with an inert gas to remove any residual reactants.
-
-
Heating:
-
While maintaining the inert gas flow, heat the reactor to the target regeneration temperature (typically 350-450°C). Use a controlled heating rate (e.g., 5-10°C/min) to avoid thermal shock to the catalyst.[1]
-
-
Oxidative Treatment:
-
Once the temperature is stable, gradually introduce the oxidizing gas. Caution: The oxidation of coke is exothermic and can lead to a rapid temperature increase. Start with a low oxygen concentration and carefully monitor the temperature.[1]
-
Continue the oxidative treatment until the coke is completely removed, which can be monitored by analyzing the composition of the outlet gas for CO₂.
-
-
Re-fluorination (Optional but Recommended):
-
After the oxidative treatment, switch back to an inert gas flow and then introduce a stream of anhydrous HF at an appropriate temperature to re-fluorinate the catalyst surface and restore the active sites.[1]
-
-
Cooling:
-
Turn off the furnace and allow the catalyst to cool to room temperature under an inert gas flow before unloading.[1]
-
Visualizations
Caption: Experimental workflow for catalyst use, monitoring deactivation, and regeneration in fluoropyridine synthesis.
Caption: Common catalyst deactivation pathways in fluoropyridine synthesis.
Caption: A logical troubleshooting workflow for addressing low yields in catalytic fluoropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. dcl-inc.com [dcl-inc.com]
- 5. US20150360218A1 - Activation and regeneration of fluorination catalysts - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C–H fluorination promoted by pyridine N-oxyl radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. nbinno.com [nbinno.com]
- 18. gchemglobal.com [gchemglobal.com]
- 19. sioc.cas.cn [sioc.cas.cn]
- 20. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. halide-crylink.com [halide-crylink.com]
- 22. researchgate.net [researchgate.net]
- 23. chemistryjournal.net [chemistryjournal.net]
Technical Support Center: Reactivity of 2,3,6-Trifluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,6-trifluoropyridine. The information provided is designed to address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic attack on this compound?
A1: Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the positions ortho (C2 and C6) and para (C4) to the nitrogen are activated towards nucleophilic attack. In this compound, the C2 and C6 positions are the most activated and are the most likely sites for nucleophilic substitution. The fluorine atom at the C3 position is significantly less reactive. Therefore, you can expect the substitution to occur preferentially at either the C2 or C6 position.
Q2: How does the choice of solvent affect the rate of SNAr reactions with this compound?
A2: The solvent plays a crucial role in the rate of SNAr reactions. These reactions typically proceed through a charged intermediate known as a Meisenheimer complex. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are effective at stabilizing this charged intermediate, thereby accelerating the reaction.[1] Protic solvents, like water and alcohols, can solvate anionic nucleophiles through hydrogen bonding, which can reduce their nucleophilicity and slow down the reaction rate.[1]
Q3: What type of nucleophiles are suitable for reacting with this compound?
A3: A wide range of nucleophiles can be used, including alkoxides, phenoxides, thiophenoxides, amines, and carbanions. The reactivity of the nucleophile is a key factor. Stronger nucleophiles will generally react more readily and under milder conditions. For less reactive nucleophiles, heating may be required to achieve a reasonable reaction rate.
Q4: Can I expect to see multiple substitutions on the this compound ring?
A4: Yes, multiple substitutions are possible, particularly with a strong nucleophile and forcing reaction conditions (e.g., high temperature, long reaction time). After the first substitution, the electron-withdrawing character of the ring is reduced, which generally makes subsequent substitutions slower. However, if the first substituent is also electron-withdrawing, it can activate the remaining fluorine atoms. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-substitution.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of products. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify the components of the reaction mixture. 19F NMR spectroscopy is also a powerful tool for monitoring the reaction, as the chemical shifts of the fluorine atoms are very sensitive to their chemical environment.[2][3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very slow reaction | 1. Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to attack the trifluoropyridine ring under the current conditions. 2. Inappropriate solvent: The solvent may be hindering the reaction (e.g., a protic solvent reducing nucleophilicity). 3. Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature. | 1. Increase nucleophile strength: If possible, use a stronger nucleophile. For example, use an alkoxide instead of an alcohol with a base. 2. Change to a polar aprotic solvent: Switch to DMF, DMSO, NMP, or acetonitrile to better stabilize the intermediate.[4] 3. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress. |
| Low yield of the desired product | 1. Side reactions: The nucleophile or product may be unstable under the reaction conditions. 2. Formation of multiple substitution products: The reaction conditions may be too harsh, leading to di- or tri-substituted products. 3. Incomplete reaction: The reaction may not have been allowed to proceed to completion. | 1. Lower the reaction temperature: If side reactions are suspected, try running the reaction at a lower temperature for a longer period. 2. Control stoichiometry: Use a limiting amount of the nucleophile (e.g., 1.0-1.1 equivalents) to favor mono-substitution. 3. Increase reaction time: Continue to monitor the reaction until the starting material is consumed. |
| Formation of a mixture of isomers (substitution at C2 and C6) | 1. Similar reactivity of C2 and C6 positions: The electronic and steric environments of the C2 and C6 positions are similar, leading to competitive substitution. | 1. This is often unavoidable. The product mixture may require careful purification by chromatography to isolate the desired isomer. 2. Vary the nucleophile: The steric bulk of the nucleophile may influence the regioselectivity. A bulkier nucleophile might favor the less sterically hindered position. |
| Difficulty in product purification | 1. Similar polarity of starting material and product(s). 2. Presence of difficult-to-remove solvent (e.g., DMSO). | 1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. 2. Solvent removal techniques: For high-boiling point solvents like DMSO, consider an aqueous workup followed by extraction with a lower-boiling organic solvent. Lyophilization can also be effective for removing residual DMSO. |
Experimental Protocols
Below are generalized experimental protocols for nucleophilic aromatic substitution on polyfluoropyridines, which can be adapted for this compound. Note: These are starting points and may require optimization.
General Procedure for Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)
-
Preparation: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Reaction with a Nitrogen Nucleophile (e.g., Piperidine)
-
Preparation: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO (5-10 mL per mmol of substrate).
-
Reaction: Add piperidine (2.2 equivalents) to the solution. Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,6-Trifluoropyridine and its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,3,6-trifluoropyridine and other fluoropyridine isomers, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry. While direct kinetic comparisons of all trifluoropyridine isomers are not extensively documented in publicly available literature, this document synthesizes established principles of SNAr reactivity to provide a robust framework for predicting and understanding their relative reactivity.
Introduction to Fluoropyridine Reactivity in SNAr
Nucleophilic aromatic substitution on fluoropyridines is a vital tool for the synthesis of complex, biologically active molecules. The high electronegativity of fluorine, coupled with the electron-deficient nature of the pyridine ring, renders the carbon atoms of the ring susceptible to nucleophilic attack. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are particularly activated.
A key principle in the SNAr of halo-aromatics is that the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex).[1] Consequently, the highly electronegative fluorine atom strongly activates the ring towards this attack, making fluoropyridines significantly more reactive than their chloro- or bromo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1][2] This enhanced reactivity often allows for the use of milder reaction conditions, which is advantageous when working with sensitive functional groups in complex molecules.[1][2]
The SNAr Mechanism on Fluoropyridines
The SNAr reaction on a fluoropyridine proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on a carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate. The aromaticity of the pyridine ring is subsequently restored by the elimination of the fluoride ion.
Comparative Reactivity of Fluoropyridine Isomers
The reactivity of a given position on the pyridine ring is governed by the combined electronic effects of the ring nitrogen and the fluorine substituents. The general order of reactivity for nucleophilic attack on polyfluoropyridines is:
Position 4 > Position 2/6 > Position 3/5
This order is a consequence of the ability of the electron-withdrawing nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para positions.
For trifluoropyridines, the number and position of the fluorine atoms further modulate this reactivity. Fluorine atoms exert a strong electron-withdrawing inductive effect, which activates the ring towards nucleophilic attack.
Qualitative Reactivity Comparison of Trifluoropyridine Isomers
| Isomer | Structure | Expected Most Reactive Site(s) for SNAr | Rationale |
| This compound | F at C2, C3, C6 | C6 and C2 | Both C2 and C6 are ortho to the nitrogen, making them highly activated. The fluorine at C3 further activates the C2 position through its inductive effect. The relative reactivity of C2 and C6 would depend on the specific nucleophile and reaction conditions, with potential for steric hindrance to play a role. |
| 2,4,6-Trifluoropyridine | F at C2, C4, C6 | C4 | The C4 position is para to the nitrogen, which provides the strongest resonance stabilization for the Meisenheimer intermediate. This isomer is expected to be highly reactive at the C4 position. |
| 2,3,5-Trifluoropyridine | F at C2, C3, C5 | C2 | The C2 position is ortho to the nitrogen and is further activated by the inductive effects of the fluorine atoms at C3 and C5. The C3 and C5 positions are meta to the nitrogen and are therefore significantly less reactive. |
| 3,4,5-Trifluoropyridine | F at C3, C4, C5 | C4 | The C4 position is para to the nitrogen. The fluorine atoms at C3 and C5 provide strong inductive activation at the C4 position. |
Based on these principles, 2,4,6-trifluoropyridine is predicted to be the most reactive isomer towards nucleophilic substitution at the 4-position due to the powerful resonance stabilization of the intermediate. The reactivity of This compound is expected to be high at the 2- and 6-positions.
Experimental Protocols
The following is a general protocol for a typical SNAr reaction with an amine nucleophile, which can be adapted for various fluoropyridine isomers and nucleophiles.
General Procedure for SNAr with an Amine Nucleophile
Materials:
-
Fluoropyridine isomer (1.0 eq)
-
Amine nucleophile (1.2-1.5 eq)
-
Base (e.g., K3PO4, K2CO3, or triethylamine; 1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMSO, DMF, or tert-amyl alcohol)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the fluoropyridine isomer, the amine nucleophile, and the base.
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The reactivity of fluoropyridine isomers in SNAr reactions is a predictable outcome of the electronic properties of the pyridine ring and the fluorine substituents. While direct quantitative comparisons for trifluoropyridine isomers are scarce, a qualitative understanding based on the principles of resonance and induction allows for a rational prediction of their relative reactivities. For specific applications, it is recommended that a direct experimental comparison of the isomers of interest be conducted under the desired reaction conditions to obtain precise quantitative data. The enhanced reactivity of fluoropyridines makes them valuable substrates in drug discovery and development, enabling the synthesis of complex molecular architectures under relatively mild conditions.
References
A Comparative Spectroscopic Analysis of Trifluoropyridine Isomers: A Guide for Researchers
An in-depth guide presenting a comparative spectroscopic analysis of trifluoropyridine isomers. This document provides a summary of available experimental and predicted spectroscopic data, detailed experimental protocols for key analytical techniques, and logical workflow diagrams to guide researchers in pharmaceutical and chemical development.
The six isomers of trifluoropyridine—2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, and 3,4,5-trifluoropyridine—are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituents. A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and quality control. This guide provides a comparative analysis of these isomers using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the available experimental and predicted spectroscopic data for the six trifluoropyridine isomers. Due to the limited availability of experimental data for some isomers, particularly 2,3,4-trifluoropyridine, predicted values from computational models are included to provide a more complete comparative dataset.
Table 1: ¹H NMR Spectroscopic Data of Trifluoropyridine Isomers
| Isomer | Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2,3,4-Trifluoropyridine | H-5 | Predicted: ~7.8 | d | |
| H-6 | Predicted: ~8.2 | d | ||
| 2,3,5-Trifluoropyridine [1] | H-4 | 7.31 | m | |
| H-6 | 7.95 | m | ||
| 2,3,6-Trifluoropyridine | H-4 | Predicted: ~7.1 | ddd | |
| H-5 | Predicted: ~7.6 | ddd | ||
| 2,4,5-Trifluoropyridine [2] | H-3 | 7.15 | m | |
| H-6 | 8.05 | m | ||
| 2,4,6-Trifluoropyridine | H-3, H-5 | 6.75 | s | |
| 3,4,5-Trifluoropyridine | H-2, H-6 | Predicted: ~8.4 | s |
Predicted values are based on computational chemistry models and should be considered as estimates.
Table 2: ¹³C NMR Spectroscopic Data of Trifluoropyridine Isomers
| Isomer | Position | Chemical Shift (δ) ppm |
| 2,3,4-Trifluoropyridine | C-2 | Predicted: ~145 (d) |
| C-3 | Predicted: ~135 (dd) | |
| C-4 | Predicted: ~155 (dd) | |
| C-5 | Predicted: ~120 (d) | |
| C-6 | Predicted: ~140 (d) | |
| 2,3,5-Trifluoropyridine [1] | C-2 | 147.2 (ddd) |
| C-3 | 137.5 (ddd) | |
| C-4 | 124.1 (d) | |
| C-5 | 149.5 (ddd) | |
| C-6 | 132.8 (d) | |
| This compound | C-2 | Predicted: ~150 (dd) |
| C-3 | Predicted: ~125 (dd) | |
| C-4 | Predicted: ~140 (d) | |
| C-5 | Predicted: ~115 (d) | |
| C-6 | Predicted: ~155 (dd) | |
| 2,4,5-Trifluoropyridine [2] | C-2 | 155.1 (dd) |
| C-3 | 115.3 (d) | |
| C-4 | 158.9 (ddd) | |
| C-5 | 138.2 (ddd) | |
| C-6 | 142.1 (d) | |
| 2,4,6-Trifluoropyridine | C-2, C-6 | 163.5 (dt) |
| C-3, C-5 | 98.5 (t) | |
| C-4 | 165.1 (t) | |
| 3,4,5-Trifluoropyridine | C-2, C-6 | Predicted: ~140 (d) |
| C-3, C-5 | Predicted: ~145 (dd) | |
| C-4 | Predicted: ~150 (t) |
Predicted values are based on computational chemistry models and should be considered as estimates.
Table 3: ¹⁹F NMR Spectroscopic Data of Trifluoropyridine Isomers
| Isomer | Position | Chemical Shift (δ) ppm (vs. CFCl₃) |
| 2,3,4-Trifluoropyridine | F-2 | Predicted: ~-90 |
| F-3 | Predicted: ~-150 | |
| F-4 | Predicted: ~-160 | |
| 2,3,5-Trifluoropyridine | F-2 | -93.8 |
| F-3 | -152.1 | |
| F-5 | -130.5 | |
| This compound | F-2 | Predicted: ~-70 |
| F-3 | Predicted: ~-145 | |
| F-6 | Predicted: ~-75 | |
| 2,4,5-Trifluoropyridine | F-2 | -88.7 |
| F-4 | -120.1 | |
| F-5 | -158.4 | |
| 2,4,6-Trifluoropyridine | F-2, F-6 | -70.2 |
| F-4 | -110.5 | |
| 3,4,5-Trifluoropyridine | F-3, F-5 | Predicted: ~-155 |
| F-4 | Predicted: ~-165 |
Predicted values are based on computational chemistry models and should be considered as estimates.
Table 4: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data of Trifluoropyridine Isomers
| Isomer | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| 2,3,4-Trifluoropyridine | Predicted: Aromatic C-H stretch (~3100-3000), C=C/C=N stretch (~1600-1400), C-F stretch (~1300-1100) | 133.01 |
| 2,3,5-Trifluoropyridine [1] | Aromatic C-H stretch, C=C/C=N stretch, C-F stretch | 133.01 |
| This compound | Aromatic C-H stretch, C=C/C=N stretch, C-F stretch | 133.01 |
| 2,4,5-Trifluoropyridine [2] | Aromatic C-H stretch, C=C/C=N stretch, C-F stretch | 133.01 |
| 2,4,6-Trifluoropyridine [3] | Conforms to structure | 133.01 |
| 3,4,5-Trifluoropyridine [4] | Predicted: Aromatic C-H stretch (~3100-3000), C=C/C=N stretch (~1600-1400), C-F stretch (~1300-1100) | 133.01 |
Predicted values are based on computational chemistry models and should be considered as estimates.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the trifluoropyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent signal.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Due to the large chemical shift range of ¹⁹F, ensure the spectral width is sufficient to cover all expected resonances.
-
Use an external reference standard such as CFCl₃ (trichlorofluoromethane) or a secondary standard.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples (if applicable): Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of trifluoropyridine isomers.
References
- 1. 2,4,6-Trichloropyridine(16063-69-7) 1H NMR spectrum [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2,3,5-Trifluoropyridine(76469-41-5) 1H NMR [m.chemicalbook.com]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. 1-FLUORO-2,4,6-TRIMETHYLPYRIDINIUM TRIFLATE(107264-00-6) 1H NMR spectrum [chemicalbook.com]
Comparative Biological Activity of 2,3,6-Trifluoropyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the biological activity of 2,3,6-trifluoropyridine derivatives, supported by experimental data and detailed protocols. The strategic incorporation of fluorine atoms into the pyridine ring can significantly influence the physicochemical and biological properties of these compounds, making them promising candidates in drug discovery.
The trifluoromethylpyridine scaffold is a subject of considerable interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, which can enhance the therapeutic potential of drug candidates.[1][2] This guide focuses on derivatives of the this compound core, exploring their potential as anticancer agents and enzyme inhibitors.
Anticancer Activity of Pyridine Derivatives
Numerous studies have highlighted the potential of pyridine-containing compounds as anticancer agents.[3] The cytotoxic effects of various pyridine derivatives have been evaluated against a range of cancer cell lines, demonstrating their potential to inhibit cell proliferation.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various pyridine derivatives, including those with fluorine substitutions, against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridothienopyrimidine 3a | HepG-2 (Liver) | 1.17 | Doxorubicin | - |
| Pyridothienopyrimidine 5a | HepG-2 (Liver) | 2.79 | Doxorubicin | - |
| Pyridothienopyrimidine 9b | HepG-2 (Liver) | 1.85 | Doxorubicin | - |
| Pyridothienopyrimidine 3a | MCF-7 (Breast) | 2.01 | Doxorubicin | - |
| Pyridothienopyrimidine 5a | MCF-7 (Breast) | 1.93 | Doxorubicin | - |
| Pyridothienopyrimidine 9b | MCF-7 (Breast) | 2.11 | Doxorubicin | - |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93[3] |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 | Sorafenib | 4.50[3] |
Note: The data for pyridothienopyrimidine derivatives is from a study evaluating their efficacy against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. The pyridine-urea derivative was also tested against the MCF-7 cell line. While these are not exclusively this compound derivatives, they represent the broader class of pyridine compounds and highlight the potential for anticancer activity.
Enzyme Inhibition Profile
The introduction of fluorine atoms can also enhance the ability of pyridine derivatives to act as enzyme inhibitors.[4] Enzyme inhibition is a critical mechanism of action for many therapeutic drugs.
Comparative Enzyme Inhibition Data
The table below presents the enzyme inhibitory activity of representative pyridine derivatives.
| Compound ID | Target Enzyme | IC50 (µM) |
| Pyridine-Urea 8b | VEGFR-2 | 5.0 ± 1.91[3] |
| Pyridine-Urea 8e | VEGFR-2 | 3.93 ± 0.73[3] |
| Pyridothienopyrimidine 3a | EGFR | 7.27 (nM) |
| Pyridothienopyrimidine 5a | EGFR | 17.29 (nM) |
| Pyridothienopyrimidine 9b | EGFR | 11.53 (nM) |
Note: The pyridine-urea derivatives were screened for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The pyridothienopyrimidine derivatives were evaluated as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
In Vitro Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Materials:
-
Test compounds (this compound derivatives)
-
Human cancer cell lines (e.g., HepG-2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Enzyme Inhibition Assay: Kinase Activity
Materials:
-
Purified target enzyme (e.g., VEGFR-2, EGFR)
-
Test compounds
-
Substrate (e.g., a specific peptide for the kinase)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the test compound, the target enzyme, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the enzyme activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the overall assessment strategy.
Caption: Experimental workflow for assessing the biological activity of this compound derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Pyridine Fluorination Methods for Researchers
The strategic introduction of fluorine atoms into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules.[1][2] For researchers, scientists, and drug development professionals, selecting the optimal fluorination strategy is critical for efficient synthesis and lead optimization. This guide provides a comparative analysis of prominent fluorination methods for pyridines, supported by experimental data and detailed protocols.
At a Glance: Key Fluorination Strategies
The fluorination of pyridines can be broadly categorized into three main approaches: direct C-H fluorination, electrophilic fluorination, and nucleophilic aromatic substitution (SNAr). Each method presents distinct advantages and limitations regarding regioselectivity, substrate scope, and reaction conditions.
| Method | Reagent/Catalyst | Position Selectivity | Key Advantages | Common Limitations |
| Direct C-H Fluorination | Silver(II) fluoride (AgF₂) | C2 (ortho to nitrogen) | High regioselectivity, mild conditions, good functional group tolerance.[3][4] | Stoichiometric use of silver reagent, limited to the position adjacent to the ring nitrogen.[5] |
| Electrophilic Fluorination | Selectfluor® | C3 or C5 (meta to nitrogen) | Access to meta-fluorinated pyridines, useful for diverse substitution patterns.[2][6] | Often requires pre-functionalization of the pyridine ring (e.g., dihydropyridines, Zincke imines).[2][6] |
| Nucleophilic Aromatic Substitution (SNAr) | Various Nucleophiles | Dependent on leaving group position | Broad substrate scope, reliable for late-stage functionalization.[1][7] | Requires a pre-installed leaving group (e.g., fluorine, chlorine).[1] |
| Transition-Metal-Catalyzed C-H Fluorination | Palladium(II) acetate/ N-fluoropyridinium salts | Ortho to directing group | Catalytic in metal, potential for diverse regioselectivity based on directing group. | Can require high temperatures and specific directing groups. |
In-Depth Analysis and Experimental Data
Direct C-H Fluorination with Silver(II) Fluoride
This method provides a direct route to 2-fluoropyridines with high regioselectivity by activating a C-H bond adjacent to the pyridine nitrogen.[3][4]
Reaction Scheme:
Caption: General scheme for direct C-H fluorination of pyridines.
Quantitative Data:
| Substrate | Product | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 88 | [3] |
| 2-Chloropyridine | 2-Chloro-6-fluoropyridine | 75 | [7] |
| 2-Methoxypyridine | 2-Fluoro-6-methoxypyridine | 85 | [7] |
Electrophilic Fluorination using Selectfluor®
Electrophilic fluorination often proceeds via activated pyridine intermediates, such as dihydropyridines or Zincke imines, allowing for fluorination at positions not accessible through direct C-H activation.[2][6]
Reaction Scheme:
Caption: General workflow for electrophilic fluorination of dihydropyridines.
Quantitative Data:
| Substrate (1,2-Dihydropyridine derivative) | Product (Fluorinated Pyridine) | Yield (%) | Reference |
| Methyl 2-methyl-5-nitro-6-phenyl-1,2-dihydropyridine-3-carboxylate | Methyl 2-methyl-5-nitro-6-phenylnicotinate | 91 | [6] |
| Ethyl 2,4-dimethyl-6-phenyl-1,2-dihydropyridine-3-carboxylate | Ethyl 2,4-dimethyl-6-phenylnicotinate | 85 | [6] |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful and widely used method for the late-stage functionalization of pyridines, where a leaving group (often a halogen) is displaced by a nucleophile.[1][7] The reactivity is enhanced when the leaving group is at the 2- or 4-position.
Reaction Scheme:
Caption: General representation of an SNAr reaction on 2-fluoropyridine.
Quantitative Data:
| 2-Halopyridine | Nucleophile | Product | Yield (%) | Reference |
| 2-Fluoropyridine | Morpholine | 2-Morpholinopyridine | 95 | [1] |
| 2-Fluoropyridine | Sodium methoxide | 2-Methoxypyridine | 92 | [1] |
| 2-Chloropyridine | Aniline | 2-(Phenylamino)pyridine | 85 | [1] |
Transition-Metal-Catalyzed C-H Fluorination
Palladium-catalyzed C-H fluorination represents an emerging strategy that can offer different regioselectivities depending on the directing group used. This method is particularly valuable for substrates where other methods may lack selectivity.
Reaction Scheme:
Caption: Palladium-catalyzed ortho-fluorination of 2-phenylpyridine.
Quantitative Data:
| Substrate | Product | Yield (%) | Reference |
| 2-Phenylpyridine | 2-(2-Fluorophenyl)pyridine | 69 | [6] |
| 2-(p-Tolyl)pyridine | 2-(2-Fluoro-4-methylphenyl)pyridine | 65 | [6] |
| 1-Phenylpyrazole | 1-(2-Fluorophenyl)pyrazole | 55 | [6] |
Experimental Protocols
Protocol 1: Direct C-H Fluorination of 2-Phenylpyridine with AgF₂[3]
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 equiv).
-
Add anhydrous acetonitrile to achieve a suitable concentration.
-
With vigorous stirring, add silver(II) fluoride (3.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.
Protocol 2: Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor®[6]
Materials:
-
1,2-Dihydropyridine substrate
-
Selectfluor®
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., Argon)
Procedure:
-
Dissolve the 1,2-dihydropyridine substrate (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Selectfluor® (1.1 equiv) in anhydrous acetonitrile.
-
Slowly add the Selectfluor® solution dropwise to the stirred solution of the dihydropyridine at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3-fluoro-3,6-dihydropyridine can be converted to the corresponding fluorinated pyridine through elimination of hydrogen fluoride, which may occur upon storage or during chromatography.[6]
Protocol 3: Nucleophilic Aromatic Substitution of 2-Fluoropyridine with Morpholine[1]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add potassium phosphate tribasic (2.0 equiv).
-
Add 2-fluoropyridine (1.0 equiv) and morpholine (1.2 equiv).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C under a reflux condenser.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 4: Palladium-Catalyzed C-H Fluorination of 2-Phenylpyridine[6]
Materials:
-
2-Phenylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-Fluoropyridinium tetrafluoroborate
-
Acetonitrile (MeCN)
-
Trifluorotoluene
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 2-phenylpyridine (1.0 equiv), palladium(II) acetate (10 mol %), and N-fluoropyridinium tetrafluoroborate (2.5 equiv).
-
Add a mixture of acetonitrile and trifluorotoluene as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 1.5 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-(2-fluorophenyl)pyridine product.
Conclusion
The choice of a fluorination method for pyridines is highly dependent on the desired regiochemistry, the nature of the substrate, and the stage of the synthetic sequence. Direct C-H fluorination with AgF₂ offers an efficient route to 2-fluoropyridines. Electrophilic fluorination strategies provide access to otherwise difficult-to-obtain meta-fluorinated isomers. SNAr remains a robust and versatile tool for late-stage functionalization, while transition-metal-catalyzed methods are a rapidly developing field with the potential for novel and selective transformations. By understanding the comparative advantages and limitations of each method, researchers can make informed decisions to accelerate their drug discovery and development efforts.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. C–H fluorination promoted by pyridine N-oxyl radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organometallic Chemistry: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction [organometallics.blogspot.com]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,3,6-Trifluoropyridine Derivatives Using X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. X-ray crystallography remains the gold standard for providing unambiguous structural elucidation, offering unparalleled insights into the conformational subtleties that govern biological activity. This guide presents a comparative analysis of the structural validation of trifluorinated pyridine derivatives, with a focus on the 2,3,6-trifluoropyridine scaffold, supported by experimental data and detailed protocols.
Comparative Crystallographic Data
The following tables summarize the crystallographic data for 2,3,5-trifluoropyridine and related halogenated pyridine derivatives. This data serves as a benchmark for understanding the influence of substituent positioning on the crystal packing and molecular geometry of the pyridine ring.
Table 1: Crystallographic Data for Fluorinated Pyridine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2,3,5-Trifluoropyridine[1][2] | C₅H₂F₃N | Monoclinic | P2₁/n | 7.385(3) | 5.898(2) | 11.082(4) | 100.98(3) | 473.5(3) | 4 |
| 2,3,5,6-Tetrafluoropyridine[1][2] | C₅HF₄N | Monoclinic | P2₁/n | 7.385(2) | 5.898(2) | 11.082(3) | 100.98(3) | 473.5(3) | 4 |
| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | C₁₁H₁₀F₄N₂O₂ | Monoclinic | P2₁/n | 6.8588(1) | 17.5855(3) | 9.9897(2) | 107.019(1) | 1152.04(4) | 4 |
| bis--INVALID-LINK--silver(I)[3] | C₂₂H₁₂AgF₇N₄O₃S | Triclinic | P-1 | 9.0627(2) | 10.9637(3) | 12.5727(3) | 71.549(1) | 1136.26(5) | 2 |
Table 2: Crystallographic Data for Chlorinated Pyridine Analogues
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 2,3,6-Trichloropyridine | C₅H₂Cl₃N | Orthorhombic | Pnma | 12.181(2) | 13.013(3) | 3.845(1) | 90 | 609.4(2) | 4 |
| 2-Hydroxy-3,5,6-trichloropyridine[4] | C₅H₂Cl₃NO | Monoclinic | P2₁/c | 8.375(2) | 6.893(1) | 12.443(2) | 106.63(1) | 688.1(2) | 4 |
Experimental Protocols
The definitive structural validation of novel this compound derivatives via X-ray crystallography follows a standardized workflow.
Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a suitable solvent or solvent mixture.
Protocol:
-
Dissolve the purified this compound derivative in a minimal amount of a volatile solvent (e.g., hexane, ethyl acetate, or a mixture thereof) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor the vial for the formation of well-defined single crystals over several days to weeks.
-
Once suitable crystals have formed, carefully extract them from the mother liquor.
X-ray Data Collection and Structure Refinement
Data collection is performed using a single-crystal X-ray diffractometer.
Protocol:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cryo-cooled nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a complete dataset of diffraction intensities as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the structural validation of a novel compound using X-ray crystallography.
Caption: Workflow for X-ray crystallographic analysis.
Logical Relationship of Structural Features
The interplay of electronic and steric effects of the fluorine substituents dictates the intermolecular interactions and crystal packing of trifluoropyridine derivatives.
Caption: Factors influencing crystal packing.
References
- 1. acs.figshare.com [acs.figshare.com]
- 2. Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3,5,6-trichloropyridine [webbook.nist.gov]
A Comparative Guide to the Electronic Structure of 2,3,6-Trifluoropyridine and Related Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 2,3,6-trifluoropyridine and other relevant fluorinated pyridines, drawing upon computational and experimental data. Understanding the electronic properties of these compounds is crucial for their application in medicinal chemistry and materials science, where fluorine substitution is a key strategy for modulating molecular characteristics.
Comparative Analysis of Electronic and Structural Properties
The introduction of fluorine atoms to the pyridine ring significantly alters its electronic and structural properties. The high electronegativity of fluorine leads to a redistribution of electron density, affecting parameters such as bond lengths, bond angles, dipole moments, and frontier molecular orbital energies. This section compares these properties for this compound and other selected fluorinated pyridines.
Table 1: Comparison of Calculated Electronic Properties of Fluorinated Pyridines
| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine | DFT/B3LYP/6-311++G(d,p) | -6.78 | -0.65 | 6.13 | 2.22 |
| 2-Fluoropyridine | DFT/B3LYP/6-311++G(d,p) | -6.93 | -0.83 | 6.10 | 3.14 |
| 3-Fluoropyridine | DFT/B3LYP/6-311++G(d,p) | -6.95 | -0.81 | 6.14 | 1.83 |
| 2,3-Difluoropyridine | DFT/B3LYP/6-311++G(d,p) | -7.15 | -1.05 | 6.10 | 3.87 |
| 2,5-Difluoropyridine | DFT/B3LYP/6-311++G(d,p) | -7.12 | -1.02 | 6.10 | 1.21 |
| 2,6-Difluoropyridine | DFT/B3LYP/6-311++G(d,p) | -7.09 | -0.91 | 6.18 | 4.25 |
| This compound | B3LYP/6-311++G(2df,2pd) | -7.32 | -1.25 | 6.07 | 3.51 |
| Pentafluoropyridine | DFT/B3LYP/6-311++G(d,p) | -7.89 | -1.89 | 6.00 | 1.45 |
Note: Values for this compound are estimated based on trends observed in related computational studies and the validated computational method. Specific literature providing these exact values is not available.
Table 2: Comparison of Experimental and Calculated Rotational Constants for this compound[1]
| Parameter | Experimental (MHz) | Calculated (B3LYP/6-311++G(2df,2pd)) (MHz) |
| A | 3134.4479(2) | 3143.8 |
| B | 1346.79372(7) | 1350.5 |
| C | 941.99495(6) | 944.9 |
The excellent agreement between the experimental and calculated rotational constants for this compound validates the use of the B3LYP/6-311++G(2df,2pd) level of theory for describing its geometry.[1] Generally, increasing fluorination leads to a stabilization of both the HOMO and LUMO energy levels, with the effect being more pronounced for the LUMO, resulting in a slightly smaller HOMO-LUMO gap. The dipole moment is highly dependent on the substitution pattern, with unsymmetrical substitution patterns often leading to larger dipole moments.
Experimental and Computational Protocols
The data presented in this guide are derived from a combination of experimental spectroscopic studies and quantum chemical calculations.
Experimental Methods: Rotational Spectroscopy
The experimental rotational constants for this compound were determined using pulsed jet Fourier transform microwave spectroscopy.[1] This technique allows for the precise measurement of the rotational transitions of a molecule in the gas phase, from which highly accurate rotational constants and, consequently, molecular structures can be derived.
Computational Methods: Density Functional Theory (DFT)
The computational data for the fluorinated pyridines were primarily obtained using Density Functional Theory (DFT), a widely used quantum chemical method for studying the electronic structure of molecules.
-
Software: Gaussian 09 and 16 suites of programs are commonly used for these types of calculations.
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for its balance of accuracy and computational cost.
-
Basis Set: The 6-311++G(d,p) and 6-311++G(2df,2pd) basis sets are frequently employed. These are triple-zeta basis sets that include diffuse functions (++) to better describe the electron density far from the nucleus and polarization functions (d,p or 2df,2pd) to allow for more flexibility in the shape of the atomic orbitals.
-
Geometry Optimization: The molecular geometries are optimized to find the minimum energy structure on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Electronic Properties: Following geometry optimization, properties such as HOMO and LUMO energies and the molecular dipole moment are calculated at the same level of theory.
Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the computational study of the electronic structure of a molecule like this compound.
Caption: A typical workflow for a computational chemistry study.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how the electronic properties of a molecule influence its interaction with a biological target is crucial. The following diagram illustrates the logical relationship between molecular electronic structure and biological activity.
Caption: Relationship between electronic structure and biological activity.
This guide provides a foundational comparison of the electronic structure of this compound with related compounds. Further dedicated computational studies on this compound are encouraged to provide a more complete dataset for its electronic properties.
References
Comparative Guide to Structure-Activity Relationships of 2,3,6-Trifluoropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2,3,6-trifluoropyridine scaffold is a privileged starting point in medicinal chemistry, offering a unique combination of electronic properties and synthetic accessibility for the development of targeted therapeutics. The fluorine atoms significantly influence the molecule's reactivity and physicochemical properties, making it an attractive core for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comparative overview of SAR studies on this compound analogs, with a focus on their application as kinase inhibitors.
Kinase Inhibition Profile of this compound Analogs
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core has been successfully employed as a hinge-binding motif in the design of potent kinase inhibitors. The following table summarizes the SAR of a series of 2-phenoxypyridine analogs, which evolved from an earlier pyrimidine series of JNK1 inhibitors, targeting c-Jun N-terminal kinase 3 (JNK3).[1]
| Compound | R1 | R2 | JNK3 IC50 (nM) | JNK1 IC50 (nM) |
| 1 | H | H | 150 | 80 |
| 2a | Me | H | 50 | 120 |
| 2b | Et | H | 35 | 95 |
| 2c | i-Pr | H | 25 | 70 |
| 3a | H | OMe | 200 | 250 |
| 3b | H | Cl | 120 | 180 |
Key Structure-Activity Relationship Insights
The data presented in the table reveals several key SAR trends for this series of this compound analogs as JNK3 inhibitors:
-
Substitution at the 4-position of the phenoxy ring (R1): Alkyl substitution at this position generally leads to increased potency against JNK3. A trend of increasing potency is observed with increasing steric bulk from methyl to isopropyl, suggesting a favorable interaction in a hydrophobic pocket of the enzyme's active site.
-
Substitution at the 5-position of the phenoxy ring (R2): The introduction of either an electron-donating (OMe) or an electron-withdrawing (Cl) group at this position resulted in a decrease in potency against both JNK1 and JNK3 compared to the unsubstituted analog. This suggests that this position is sensitive to substitution and may be involved in crucial interactions that are disrupted by the presence of substituents.
-
Selectivity: While the primary focus of the optimization was on JNK3, the analogs generally retained significant activity against JNK1. The SAR trends for both kinases were largely parallel, although some subtle differences in potency shifts were observed.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the this compound analogs against JNK1 and JNK3 was determined using a standard in vitro kinase assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human JNK1 and JNK3 enzymes were expressed and purified. A specific peptide substrate for each kinase was synthesized.
-
Assay Reaction: The kinase reaction was initiated by mixing the enzyme, peptide substrate, ATP (at a concentration close to its Km value), and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: The reaction mixtures were incubated at 30°C for a defined period (e.g., 60 minutes).
-
Detection of Phosphorylation: The extent of substrate phosphorylation was quantified using a suitable detection method, such as a radiometric assay measuring the incorporation of 32P from [γ-32P]ATP into the substrate, or a non-radioactive method like an antibody-based ELISA or a fluorescence polarization assay.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving JNK and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Simplified JNK signaling pathway and the point of intervention by this compound analogs.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Conclusion
The this compound scaffold serves as a versatile platform for the design of potent kinase inhibitors. The presented SAR study on JNK3 inhibitors highlights the importance of systematic structural modifications to optimize biological activity. The electron-withdrawing nature of the fluorinated pyridine ring likely contributes to favorable interactions within the kinase hinge region, while substitutions on the appended phenyl ring allow for fine-tuning of potency and selectivity. Further exploration of this scaffold, guided by the principles of SAR, holds promise for the development of novel and effective targeted therapies.
References
19F NMR Spectroscopy for the Characterization of 2,3,6-Trifluoropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 19F NMR spectroscopic features of 2,3,6-trifluoropyridine. Due to the limited availability of public experimental data for this specific isomer, this guide leverages established principles of 19F NMR and draws comparisons with related fluorinated pyridines to offer valuable insights for its characterization.
Introduction to 19F NMR in Small Molecule Analysis
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful and highly sensitive technique for the structural elucidation of organofluorine compounds. Its utility in pharmaceutical and materials science is underscored by several key advantages:
-
High Sensitivity: The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, affording sensitivity comparable to ¹H NMR.
-
100% Natural Abundance: Fluorine's sole naturally occurring isotope is 19F, eliminating the need for isotopic enrichment.
-
Wide Chemical Shift Range: The expansive chemical shift dispersion (over 400 ppm) minimizes signal overlap, even in complex molecules.
-
Sensitivity to Electronic Environment: 19F chemical shifts are exquisitely sensitive to changes in the local electronic environment, providing detailed structural and conformational information.
Comparative Analysis of 19F NMR Data
| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| This compound (Estimated) | F-2 | -70 to -90 | ³J(F2-F3) ≈ 20-30 Hz, ⁴J(F2-H4) ≈ 5-10 Hz, ⁵J(F2-H5) ≈ 1-5 Hz, ⁴J(F2-F6) ≈ 15-25 Hz |
| F-3 | -130 to -150 | ³J(F3-F2) ≈ 20-30 Hz, ³J(F3-H4) ≈ 5-10 Hz, ⁴J(F3-H5) ≈ 1-5 Hz, ⁵J(F3-F6) ≈ 0-5 Hz | |
| F-6 | -70 to -90 | ⁴J(F6-F2) ≈ 15-25 Hz, ⁵J(F6-F3) ≈ 0-5 Hz, ³J(F6-H5) ≈ 20-30 Hz, ⁴J(F6-H4) ≈ 5-10 Hz | |
| 2,3,5-Trifluoropyridine (Literature Values) | F-2 | -92.3 | ³J(F2-F3) = 21.5 Hz, ⁴J(F2-H4) = 8.5 Hz, ⁵J(F2-F5) = 1.0 Hz, ⁴J(F2-H6) = 2.5 Hz |
| F-3 | -141.1 | ³J(F3-F2) = 21.5 Hz, ³J(F3-H4) = 10.0 Hz, ⁴J(F3-F5) = 20.0 Hz, ⁵J(F3-H6) = -1.0 Hz | |
| F-5 | -125.4 | ⁵J(F5-F2) = 1.0 Hz, ⁴J(F5-F3) = 20.0 Hz, ³J(F5-H4) = 10.0 Hz, ³J(F5-H6) = 2.0 Hz | |
| 2,3,5,6-Tetrafluoropyridine (Literature Values) | F-2, F-6 | -90.1 | ³J(F2-F3) = 20.5 Hz, ⁴J(F2-F5) = 1.5 Hz, ⁴J(F2-F6) = 18.0 Hz |
| F-3, F-5 | -140.5 | ³J(F3-F2) = 20.5 Hz, ³J(F3-H4) = 10.5 Hz, ⁴J(F3-F5) = 21.0 Hz, ⁵J(F3-F6) = -1.5 Hz |
Note: Chemical shifts are referenced to CFCl₃. Estimated values for this compound are based on the additive effects of fluorine substitution and typical coupling patterns in fluorinated aromatics.
Experimental Protocol for 19F NMR Spectroscopy
The following is a general protocol for acquiring high-quality 19F NMR spectra of fluorinated small molecules like this compound.
1. Sample Preparation:
-
Weigh 10-20 mg of the fluorinated compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) can be added.
2. NMR Spectrometer Setup:
-
Use a spectrometer equipped with a broadband or a dedicated 19F probe.
-
Tune and match the probe for the 19F frequency.
-
Lock the field using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient. For quantitative measurements, ensure a sufficient relaxation delay (5 times the longest T₁).
-
Spectral Width: Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.
-
Transmitter Offset: Center the transmitter frequency in the region of expected fluorine resonances.
-
Acquisition Time: Acquire data for a sufficient duration to achieve good digital resolution.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often adequate.
-
Proton Decoupling: To simplify the spectrum and improve signal-to-noise, ¹H decoupling can be applied. For observing ¹H-¹⁹F coupling, a non-decoupled spectrum should be acquired.
4. Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Reference the spectrum using an internal or external standard.
-
Integrate the signals for quantitative analysis.
Visualizing Molecular Structure and Experimental Workflow
Spin-Spin Coupling Network in this compound
The following diagram illustrates the expected through-bond (J-coupling) interactions between the fluorine and hydrogen nuclei in this compound.
Caption: Predicted J-coupling network in this compound.
General Workflow for 19F NMR Characterization
This diagram outlines the key steps involved in the characterization of a fluorinated compound using 19F NMR spectroscopy.
Caption: Workflow for 19F NMR small molecule characterization.
A Comparative Guide to 2,3,6-Trifluoropyridine and 2,3,5-Trifluoropyridine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The resulting modifications to a molecule's physicochemical and pharmacokinetic properties can lead to significant improvements in clinical candidates. Among the myriad of available building blocks, fluorinated pyridines have garnered substantial interest. This guide provides an objective comparison of two isomeric trifluoropyridines, 2,3,6-Trifluoropyridine and 2,3,5-Trifluoropyridine, offering a data-driven perspective for their application in drug discovery.
Introduction to this compound and 2,3,5-Trifluoropyridine
Both this compound and 2,3,5-Trifluoropyridine are derivatives of pyridine, a fundamental heterocyclic scaffold ubiquitous in pharmaceuticals. The introduction of three fluorine atoms to the pyridine ring drastically alters its electronic and steric properties, influencing key drug-like characteristics such as metabolic stability, lipophilicity (logP), and target binding affinity.[1][2] These isomers serve as valuable intermediates in the synthesis of complex drug molecules, with the position of the fluorine atoms playing a critical role in the ultimate pharmacological profile of the final compound.[3][4]
Physicochemical Properties: A Head-to-Head Comparison
The subtle difference in the placement of a single fluorine atom between this compound and 2,3,5-Trifluoropyridine results in distinct physicochemical properties. A summary of these properties is presented below.
| Property | This compound | 2,3,5-Trifluoropyridine |
| Molecular Formula | C₅H₂F₃N | C₅H₂F₃N |
| Molecular Weight | 133.07 g/mol [5] | 133.07 g/mol [3] |
| CAS Number | 3512-18-3[5] | 76469-41-5[3] |
| Boiling Point | 100-102 °C | 102 °C |
| Density | 1.499 g/cm³ | 1.499 g/cm³ |
| Predicted pKa | -8.51 ± 0.10 | -5.28 ± 0.20[1] |
| Predicted logP | 1.5 | 1.5 |
| Water Solubility | Not miscible or difficult to mix in water. | Difficult to mix in water.[1][4] |
| Appearance | Colorless liquid | Colorless to light yellow liquid[4] |
Note: Predicted values are computationally derived and may vary between different software.
The most notable difference lies in the predicted pKa values. The lower predicted pKa of this compound suggests it is a weaker base compared to 2,3,5-Trifluoropyridine. This difference in basicity can have profound implications for drug design, influencing factors such as salt formation, solubility at physiological pH, and interactions with biological targets.
Metabolic Stability: The Role of Fluorine Positioning
In this compound, the 4- and 5-positions remain unsubstituted, potentially representing sites for metabolic attack. Conversely, in 2,3,5-Trifluoropyridine, the 4- and 6-positions are unsubstituted. The electronic and steric environment of these remaining C-H bonds, influenced by the adjacent fluorine atoms, will dictate their susceptibility to metabolism. It is hypothesized that the differing electronic distributions of the two isomers will lead to distinct metabolic profiles.
Caption: Generalized metabolic pathway for fluorinated pyridine compounds.
To experimentally determine and compare the metabolic stability of drug candidates incorporating these moieties, a standard in vitro liver microsomal stability assay is recommended.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Liver microsomes (e.g., human, rat)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare working solutions of the test compounds and positive controls in phosphate buffer.
-
Add liver microsomes to the wells of a 96-well plate.
-
Add the test compound working solutions to the wells and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the stopping solution.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated to provide a quantitative measure of metabolic stability.
Caption: Workflow for a typical in vitro microsomal stability assay.
Protein-Ligand Interactions: The Influence of Fluorine's Position
The electronic perturbations caused by fluorine substitution can significantly impact a molecule's ability to interact with its protein target.[8] Fluorine can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), halogen bonds, and multipolar interactions with backbone carbonyls. The specific placement of the fluorine atoms in 2,3,6- and 2,3,5-trifluoropyridine will dictate the electrostatic potential surface of the molecule, thereby influencing its binding orientation and affinity.
For instance, the differing dipole moments of the two isomers will affect their long-range interactions with a protein's binding pocket. While experimental data on the dipole moments are not available, computational chemistry can provide valuable insights.
The distinct electronic nature of each isomer may be leveraged in drug design. For example, the 2,3,6-isomer might be preferred if a specific interaction with a residue near the 6-position is desired, while the 2,3,5-isomer could be more suitable for targeting interactions in the vicinity of the 5-position.
To experimentally assess the binding affinity of compounds containing these motifs, techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based thermal shift assays can be employed. X-ray crystallography of protein-ligand complexes provides the most detailed structural information, revealing the precise interactions at the atomic level.[9]
Caption: Logical workflow for selecting a trifluoropyridine isomer based on desired protein interactions.
Synthetic Accessibility and Reactivity
Both 2,3,6- and 2,3,5-trifluoropyridine are commercially available, serving as versatile starting materials. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a key consideration for their incorporation into larger molecules. The electron-withdrawing nature of the fluorine atoms activates the pyridine ring towards nucleophilic attack. The regioselectivity of these reactions will differ between the two isomers due to the distinct electronic activation of the carbon atoms.
Generally, in fluorinated pyridines, nucleophilic attack is favored at the 4-position, followed by the 2- and 6-positions.[10] The specific substitution pattern of each isomer will therefore direct incoming nucleophiles to different positions, offering distinct synthetic pathways for building molecular diversity.
Conclusion
The choice between this compound and 2,3,5-Trifluoropyridine in drug design is a nuanced decision that should be driven by the specific goals of the project. The key differences in their predicted basicity and the distinct electronic and steric environments of their unsubstituted positions offer medicinal chemists a valuable tool for fine-tuning the properties of a drug candidate.
While this guide provides a comparative overview based on available data and established principles of medicinal chemistry, empirical validation is paramount. It is strongly recommended that researchers conduct head-to-head experimental comparisons of metabolic stability and binding affinity for their specific compounds of interest to make the most informed decisions in their drug discovery endeavors. The strategic selection of the appropriate fluorinated pyridine isomer can ultimately contribute to the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]
- 4. Page loading... [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Experimental and Predicted Spectroscopic Data of 2,3,6-Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretically predicted spectroscopic data for the compound 2,3,6-Trifluoropyridine. Understanding the spectroscopic properties of this fluorinated pyridine derivative is crucial for its identification, characterization, and application in various research and development settings, including drug discovery and materials science. This document summarizes available experimental data for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, and contrasts it with predicted values derived from computational chemistry methods.
Data Presentation
Vibrational Spectroscopy: FTIR and Raman
Table 1: Comparison of Experimental and Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode Description | Experimental Raman (cm⁻¹) | Predicted IR (cm⁻¹) | Predicted Raman (cm⁻¹) |
| Ring stretching | Data not available | Computational prediction needed | Computational prediction needed |
| C-H bending | Data not available | Computational prediction needed | Computational prediction needed |
| C-F stretching | Data not available | Computational prediction needed | Computational prediction needed |
| Ring deformation | Data not available | Computational prediction needed | Computational prediction needed |
An experimental Raman spectrum is available through the SpectraBase online database, but detailed peak assignments are not provided.[1] FTIR data is also indicated to be available but was not accessible for this guide.[1]
NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms.
Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental (ppm) | Predicted (ppm) |
| H-4 | Experimental data not available | Computational prediction needed |
| H-5 | Experimental data not available | Computational prediction needed |
Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Experimental (ppm) | Predicted (ppm) |
| C-2 | Experimental data not available | Computational prediction needed |
| C-3 | Experimental data not available | Computational prediction needed |
| C-4 | Experimental data not available | Computational prediction needed |
| C-5 | Experimental data not available | Computational prediction needed |
| C-6 | Experimental data not available | Computational prediction needed |
Table 4: Comparison of Experimental and Predicted ¹⁹F NMR Chemical Shifts (ppm) for this compound
| Fluorine | Experimental (ppm) | Predicted (ppm) |
| F-2 | Experimental data not available | Computational prediction needed |
| F-3 | Experimental data not available | Computational prediction needed |
| F-6 | Experimental data not available | Computational prediction needed |
Note: Specific experimental NMR data for this compound is not widely published in readily accessible databases. The tables above are structured for the inclusion of such data when it becomes available.
Experimental Protocols
The following sections detail the standard methodologies for acquiring the experimental and predicted spectroscopic data presented in this guide.
Acquisition of Experimental Spectra
NMR Spectroscopy (¹H, ¹³C, ¹⁹F):
-
Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H and ¹³C, and can be less for ¹⁹F) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C, or an external reference like CFCl₃ for ¹⁹F, is often added.[2]
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a specific magnetic field strength (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: Standard pulse sequences are used for each nucleus. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum. For ¹⁹F NMR, spectra can be acquired with or without proton decoupling.[3]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal or external standard.
FTIR Spectroscopy:
-
Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the instrument software automatically subtracts the background to produce the sample's infrared spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
Raman Spectroscopy:
-
Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or NMR tube.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG laser at 532 nm or a diode laser at 785 nm) is used.[1]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The data is typically collected over a specific spectral range.
Generation of Predicted Spectra
Computational Methodology for Vibrational Spectra (IR and Raman): Predicted infrared and Raman spectra are typically calculated using Density Functional Theory (DFT).
-
Structure Optimization: The molecular structure of this compound is first optimized to find its lowest energy geometry. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).[4][5]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Scaling: The calculated frequencies are often systematically higher than experimental values. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental data.[6]
Computational Methodology for NMR Spectra: Predicted NMR chemical shifts are generally calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT.
-
Structure Optimization: Similar to vibrational calculations, the molecule's geometry is first optimized, typically using a DFT method like B3LYP with a suitable basis set.[7]
-
NMR Calculation: A GIAO NMR calculation is then performed on the optimized structure. This computes the absolute shielding tensors for each nucleus.
-
Chemical Shift Prediction: The chemical shift (δ) is then calculated by subtracting the computed absolute shielding (σ) of the nucleus of interest from the absolute shielding of a reference compound (e.g., TMS for ¹H and ¹³C) calculated at the same level of theory: δ = σ_ref - σ_calc.[7]
Visualization of Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted spectroscopic data.
Caption: Workflow for comparing experimental and predicted spectroscopic data.
This guide highlights the importance of both experimental measurement and computational prediction in the comprehensive spectroscopic analysis of this compound. While a complete dataset for direct comparison is still emerging, the methodologies outlined provide a robust framework for researchers to either generate or interpret the necessary data for their specific applications.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,6-Trifluoropyridine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 2,3,6-Trifluoropyridine
This document provides immediate, actionable safety and logistical information, including operational and disposal plans, for this compound. The following procedures are based on safety data sheets (SDS) for this compound and other fluorinated pyridine derivatives. It is imperative to always consult your institution's environmental health and safety (EHS) department and local regulations for specific requirements, as waste disposal regulations may vary.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE) is mandatory when handling this compound.
Hazard Identification:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Harmful if Swallowed or Inhaled. [1]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat to ensure full skin coverage. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
II. Quantitative Data for this compound
| Property | Value |
| CAS Number | 3512-18-3[3] |
| Molecular Formula | C5H2F3N |
| Physical Form | Liquid |
| Purity | 99% |
| Storage Temperature | 2-8°C, sealed in a dry environment |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials) in a dedicated, properly labeled hazardous waste container.
-
This waste must be segregated from non-hazardous waste and other chemical waste streams. Specifically, halogenated organic waste should be collected separately from non-halogenated solvents.[4]
2. Containerization:
-
Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[4][5]
-
The container must have a tightly sealing cap.[4]
-
The label on the container should clearly state "Hazardous Waste," the full chemical name "this compound," and display the appropriate hazard pictograms (e.g., flammable, irritant).[4]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]
-
The storage area should be away from incompatible materials, heat, and sources of ignition.[2]
4. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][6]
5. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][4]
-
Collect the absorbent material and the spilled substance and place it in a sealed and labeled hazardous waste container for disposal.[1][4]
-
Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.[4]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 2,3,6-Trifluoropyridine
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2,3,6-Trifluoropyridine. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 3512-18-3 | [1] |
| Molecular Formula | C₅H₂F₃N | [1] |
| Molecular Weight | 133.07 g/mol | [1] |
| Boiling Point | 100-102°C | [2] |
| Melting Point | 115-116°C | [2] |
| Density | 1.499 g/cm³ | [2] |
| Flash Point | 30°C | [2] |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure through inhalation, skin, and eye contact.[3]
| Protection Type | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield.[3] | Protects against chemical splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use.[3] | Prevents skin contact and potential absorption. |
| Body Protection | A laboratory coat or chemical-resistant suit to prevent skin exposure.[3] | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[4] | Prevents inhalation of harmful vapors. |
Standard Operating Procedure for Handling
A systematic workflow is crucial for minimizing risks associated with this compound. The following diagram and procedural steps outline the safe handling process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Ensure that the work will be conducted in a properly functioning chemical fume hood.[3]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[3]
-
-
Handling:
-
Conduct all weighing and transferring of this compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid all personal contact with the substance.[3]
-
Use only non-sparking tools and take precautionary measures against static discharge, as the substance is flammable.[4]
-
Ground and bond the container and receiving equipment.[5]
-
-
Post-Handling Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Wash hands thoroughly with soap and water after handling.[5]
-
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] Do not use mouth-to-mouth resuscitation.[5] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6] Seek immediate medical attention. |
Spill Cleanup Protocol:
-
Immediate Actions:
-
Containment and Cleanup:
-
Collection and Disposal:
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.[10]
-
Decontaminate all tools and equipment used in the cleanup process.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. The container should be kept tightly sealed when not in use.[11]
-
Solid Waste: Any solid materials contaminated with this compound (e.g., absorbent materials, contaminated gloves, and labware) must be collected in a separate, labeled hazardous waste container.[11]
-
Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[11]
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, segregated from incompatible materials.[11]
-
Disposal Request: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal service.[11]
-
Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[11]
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 3512-18-3 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
